molecular formula C6H3BrClN3 B1144110 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 1352892-94-4

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1144110
CAS No.: 1352892-94-4
M. Wt: 232.465
InChI Key: RBKKRSSXOLSAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-chloro-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-5-3(10-11-6)1-2-4(8)9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKKRSSXOLSAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and its potential to act as a "hinge-binding" motif in various protein kinases. As such, derivatives of the pyrazolo[4,3-b]pyridine family are actively being investigated for their therapeutic potential, particularly in the realm of oncology and inflammatory diseases. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, based on currently available data.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on supplier information and general chemical principles, the following properties can be summarized.

PropertyValueSource
Molecular Formula C₆H₃BrClN₃Sigma-Aldrich[1]
Molecular Weight 232.47 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
InChI 1S/C6H3BrClN3/c7-6-5-3(10-11-6)1-2-4(8)9-5/h1-2H,(H,10,11)Sigma-Aldrich[1]
InChI Key RBKKRSSXOLSAOP-UHFFFAOYSA-NSigma-Aldrich[1]
SMILES Clc1ccc2[nH]nc(Br)c2n1Sigma-Aldrich[1]
CAS Number Not available for this specific isomer, though related isomers have registered CAS numbers.
Melting Point Not reported in available literature.
Boiling Point Not reported in available literature.
Solubility Not reported in available literature. Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF.
Spectroscopic Data (NMR, IR, MS) Specific experimental spectra are not publicly available. Commercial suppliers note that they do not collect analytical data for this product.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed journals. However, a plausible synthetic route can be devised based on established methods for the synthesis of the pyrazolo[4,3-b]pyridine scaffold. A general and efficient method starts from readily available 2-chloro-3-nitropyridines.

Conceptual Synthetic Workflow

The following diagram illustrates a potential synthetic pathway.

G cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Aromatic Substitution cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Reductive Cyclization cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Sandmeyer-type Reaction cluster_product Final Product 2,5-dichloro-3-nitropyridine 2,5-dichloro-3-nitropyridine Reaction1 Reaction with Hydrazine 2,5-dichloro-3-nitropyridine->Reaction1 Hydrazine Hydrazine Hydrazine->Reaction1 Intermediate_A 2-hydrazinyl-5-chloro-3-nitropyridine Reaction1->Intermediate_A Reaction2 Reduction of Nitro Group and Intramolecular Cyclization Intermediate_A->Reaction2 Intermediate_B 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine Reaction2->Intermediate_B Reaction3 Diazotization followed by Bromination Intermediate_B->Reaction3 Final_Product This compound Reaction3->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Considerations
  • Step 1: Nucleophilic Aromatic Substitution: 2,5-dichloro-3-nitropyridine would be reacted with hydrazine hydrate in a suitable solvent such as ethanol or isopropanol, typically at elevated temperatures. The more reactive chlorine at the 2-position is displaced by the hydrazine.

  • Step 2: Reductive Cyclization: The resulting 2-hydrazinyl-5-chloro-3-nitropyridine intermediate would then undergo reductive cyclization. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C). The nitro group is reduced to an amine, which then spontaneously cyclizes with the adjacent hydrazinyl group to form the pyrazole ring.

  • Step 3: Sandmeyer-type Reaction: The resulting 3-amino-5-chloro-1H-pyrazolo[4,3-b]pyridine can be converted to the 3-bromo derivative via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., HBr), followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst.

Biological Activity and Potential Applications

While there is no specific biological data for this compound in the public domain, the pyrazolo[4,3-b]pyridine scaffold is a known pharmacophore found in numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Role as a Kinase Inhibitor Scaffold

The nitrogen atoms in the pyrazole and pyridine rings of the scaffold can form key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases. This interaction is a common feature of many type I and type II kinase inhibitors. The substituents at the 3- and 5-positions (in this case, bromo and chloro groups) can be further functionalized to achieve potency and selectivity for specific kinase targets.

Potential Signaling Pathway Involvement

Derivatives of the pyrazolo[4,3-b]pyridine core have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival signaling pathways, such as receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and others. A conceptual diagram of how such an inhibitor might function is presented below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor 3-Bromo-5-chloro-1H- pyrazolo[4,3-b]pyridine (Conceptual Inhibitor) Inhibitor->Raf Inhibits (Conceptual)

Caption: Conceptual diagram of a potential kinase inhibitor targeting the MAPK/ERK pathway.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)
alt text
DangerH301: Toxic if swallowed.[1]

Precautionary Statements:

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

Handling Recommendations:

Due to its acute oral toxicity, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a heterocyclic compound with potential as a building block in the development of novel kinase inhibitors. While specific experimental data for this molecule is scarce in the public domain, its structural features suggest that it is a valuable intermediate for medicinal chemistry research. Further studies are required to fully characterize its physical, chemical, and pharmacological properties. Researchers working with this compound should exercise appropriate caution due to its toxicity.

References

An In-depth Technical Guide to 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches relevant to 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Structure

The compound of interest is This compound . This heterocyclic molecule belongs to the pyrazolopyridine class, which are bicyclic structures formed by the fusion of a pyrazole and a pyridine ring. The specific isomer, pyrazolo[4,3-b]pyridine, is of significant interest in medicinal chemistry due to its structural similarity to purine bases, suggesting potential interactions with a variety of biological targets.

The IUPAC name precisely defines the substitution pattern on the core scaffold: a bromine atom at position 3 and a chlorine atom at position 5. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom.

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical and Safety Data

Publicly available data for this compound is limited, primarily originating from commercial chemical suppliers. Detailed experimental characterization such as melting point, boiling point, and solubility has not been widely reported in peer-reviewed literature.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₆H₃BrClN₃Supplier Data
Molecular Weight 232.47 g/mol Supplier Data
Physical Form SolidSupplier Data
CAS Number Not Assigned-
InChI Key Not Available-

Note: The absence of a dedicated CAS number for this specific isomer highlights its novelty or limited commercial availability compared to other isomers like 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine (CAS: 1245649-96-0).[1][2] Researchers are advised to confirm the identity and purity of this compound through analytical methods upon acquisition.

Experimental Protocols: Synthetic Approaches

While a specific, detailed protocol for the synthesis of this compound is not available in published literature, a general and efficient method for constructing the pyrazolo[4,3-b]pyridine scaffold has been recently developed.[3] This approach, based on the Japp–Klingemann reaction, offers a viable pathway for medicinal chemists.

General Synthetic Workflow for Pyrazolo[4,3-b]pyridines

The strategy involves a sequence starting from readily available 2-chloro-3-nitropyridines. The key steps include a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction that combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot procedure.[3]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A 2-Chloro-3-nitropyridine derivative C Step 1: SNAr Reaction (with Ethyl 2-aryl-3-oxobutanoate) A->C B Ethyl 2-aryl-3-oxobutanoate B->C D Step 2: Reduction of Nitro Group (e.g., with Fe/AcOH) C->D Intermediate A E Step 3: Diazotization (e.g., with NaNO2/HCl) D->E Intermediate B (Amine) F Step 4: One-Pot Japp-Klingemann Reaction (Azo-coupling, Deacylation, Cyclization) E->F Arenediazonium Salt G Substituted 1H-Pyrazolo[4,3-b]pyridine F->G

Caption: General synthetic workflow for pyrazolo[4,3-b]pyridines.

Methodology Outline:

  • SNAr Reaction: A suitably substituted 2-chloro-3-nitropyridine is reacted with an active methylene compound, such as an ethyl 2-aryl-3-oxobutanoate, to form a coupled intermediate.

  • Nitro Group Reduction: The nitro group of the intermediate is reduced to an amine, typically using reducing agents like iron powder in acetic acid.

  • Diazotization: The resulting aminopyridine is converted into a diazonium salt using sodium nitrite in an acidic medium.

  • Japp-Klingemann Cyclization: The diazonium salt undergoes an intramolecular cyclization, which, under the right conditions, proceeds through azo-coupling, deacylation, and subsequent annulation to form the final pyrazolo[4,3-b]pyridine ring system.[3]

To obtain the target molecule, this compound, this general protocol would need to be adapted with appropriately substituted starting materials and subsequent halogenation steps if not incorporated initially.

Biological Activity and Therapeutic Potential

There is currently no specific biological data available in the public domain for this compound. However, the broader class of pyrazolopyridine isomers has attracted significant attention in drug discovery, particularly as kinase inhibitors .

The pyrazolo[3,4-b]pyridine scaffold, a close isomer, is a privileged structure found in numerous potent inhibitors of various kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Notable Kinase Targets for Pyrazolopyridine Scaffolds:

  • Tropomyosin Receptor Kinases (TRKs): Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated as inhibitors of TRKA, TRKB, and TRKC, which are implicated in the growth and survival of various tumors.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): The pyrazolo[3,4-b]pyridine core is a key component of selective and potent FGFR inhibitors, which are pursued for treating malignancies driven by FGFR dysregulation.[5]

  • Topoisomerase IIα (TOPIIα): Certain pyrazolo[3,4-b]pyridine derivatives have shown potent anti-leukemic activity by inhibiting TOPIIα, an essential enzyme in DNA replication and repair.[6]

  • TANK-binding kinase 1 (TBK1): Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key kinase in innate immunity and oncogenesis signaling pathways.[7]

Given the established role of the pyrazolopyridine core in kinase inhibition, it is plausible that this compound could serve as a valuable fragment or starting point for the design of novel kinase inhibitors. Its specific substitution pattern may offer unique selectivity and potency profiles against various kinase targets. However, this potential remains to be explored through dedicated biological screening and evaluation.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant, yet largely unexplored, potential in medicinal chemistry. While its synthesis is feasible through modern organic chemistry methods, a notable gap exists in the literature regarding its specific characterization and biological activity.

For researchers and drug development professionals, this compound represents an opportunity. Its unique isomeric scaffold and halogenation pattern make it a compelling candidate for inclusion in screening libraries, particularly for kinase inhibitor discovery programs. Future research should focus on:

  • Developing and publishing a robust, high-yield synthesis protocol.

  • Conducting full physicochemical characterization, including X-ray crystallography, NMR, and other spectroscopic analyses.

  • Screening the compound against a broad panel of kinases and other relevant biological targets to uncover its therapeutic potential.

The insights gained from such studies will be invaluable in determining the role of the pyrazolo[4,3-b]pyridine scaffold in developing next-generation targeted therapies.

References

An In-depth Technical Guide to a Pyrazolo[4,3-b]pyridine Analog: Spotlight on 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The requested compound, 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, is not a readily available chemical with a registered CAS number in major chemical databases. This suggests that it is not a widely studied or commercially available compound. However, for researchers and scientists interested in this heterocyclic scaffold, this guide will focus on the closely related and well-documented isomer, 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine (CAS: 1245649-96-0) . This compound serves as a valuable starting material in drug discovery and medicinal chemistry.

This technical guide provides comprehensive information on the properties, synthesis, and applications of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, tailored for researchers, scientists, and drug development professionals.

Core Data Presentation

The following table summarizes the key quantitative data for 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine.

PropertyValueSource
CAS Number 1245649-96-0[1]
Molecular Formula C₆H₃BrClN₃[1]
Molecular Weight 232.47 g/mol [1]
Physical Form Solid[1]
InChI Key YMVUEHXTDWJMIW-UHFFFAOYSA-N[1]
SMILES BrC1=NNC2=C1C=C(Cl)C=N2[1]

Synthesis and Experimental Protocols

The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic core in medicinal chemistry.[2][3][4] Various synthetic strategies exist for its preparation, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.[2]

General Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core

One common method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[2] Another versatile approach is the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate to construct the pyridine ring, often resulting in a 4-chloro substituted product.[2]

Use in the Synthesis of TRK Inhibitors

3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is a key intermediate in the synthesis of more complex molecules. For instance, it can be a precursor in the development of Tropomyosin receptor kinase (TRK) inhibitors, which are targeted cancer therapeutics.[5][6]

Experimental Protocol Example: Synthesis of a 3-amino-5-substituted-pyrazolo[3,4-b]pyridine derivative (A general representation based on published schemes for TRK inhibitors)

This protocol outlines a representative multi-step synthesis that could utilize a related bromo-pyrazolo[3,4-b]pyridine as a starting material. A study by Liu et al. (2022) describes a similar pathway starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine.[5][6]

  • Iodination of the Pyrazolo[3,4-b]pyridine Core:

    • To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine in DMF, add N-iodosuccinimide (NIS).

    • Heat the mixture at 60°C for 12 hours.

    • Cool the reaction to room temperature and pour it into water to precipitate the iodinated product.

    • Filter the precipitate to obtain the 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine intermediate.[6]

  • Protection of the Pyrazole Nitrogen:

    • Dissolve the iodinated intermediate in dry DMF and cool to 0°C.

    • Add sodium hydride (NaH) slowly and stir for 2 hours.

    • Add 4-methoxybenzyl chloride (PMB-Cl) and allow the reaction to warm to room temperature, stirring for 4 hours.

    • Pour the mixture into ice water to precipitate the N-protected product.

  • Buchwald-Hartwig Amination:

    • Combine the N-protected intermediate with the desired amine (e.g., a substituted aminobenzoate) in a reaction vessel.

    • Add a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos), along with a base such as cesium carbonate (Cs₂CO₃).

    • Heat the mixture in a suitable solvent (e.g., dioxane) under an inert atmosphere.

    • After completion, the product is isolated and purified, typically by column chromatography.

  • Suzuki Coupling:

    • The bromo-substituent at the 5-position can be further functionalized via a Suzuki coupling reaction.

    • Combine the product from the previous step with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) in a suitable solvent mixture (e.g., with water).

    • Heat the reaction mixture under an inert atmosphere.

    • Isolate and purify the coupled product.

  • Deprotection:

    • The PMB protecting group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), at an elevated temperature (e.g., 60°C).

    • The final product is then isolated and purified.

Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[4] Derivatives of this core have been investigated for a wide range of therapeutic applications, including:

  • Anticancer agents (e.g., kinase inhibitors)[5][7]

  • Antibacterial agents[8]

  • Anti-inflammatory agents

  • Treatments for neurological disorders[3]

The specific compound, 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, with its bromine and chlorine substituents, is well-suited as a versatile building block for creating libraries of compounds for drug screening. The halogen atoms provide reactive handles for various cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationships of new potential drugs.

Visualizations

Synthetic Workflow and Signaling Pathways

The following diagrams illustrate key synthetic pathways related to the pyrazolo[3,4-b]pyridine core.

G start 5-Bromo-1H-pyrazolo [3,4-b]pyridine intermediate1 Iodination (NIS) start->intermediate1 product1 5-Bromo-3-iodo-1H-pyrazolo [3,4-b]pyridine intermediate1->product1 intermediate2 N-Protection (PMB-Cl) product1->intermediate2 product2 N-PMB protected intermediate intermediate2->product2 intermediate3 Buchwald-Hartwig Amination product2->intermediate3 product3 3-Amino Substituted Intermediate intermediate3->product3 intermediate4 Suzuki Coupling (R-B(OH)2) product3->intermediate4 product4 5-Aryl/Alkyl Substituted Intermediate intermediate4->product4 intermediate5 Deprotection (TFA) product4->intermediate5 final_product Final TRK Inhibitor Analog intermediate5->final_product

Caption: Synthetic pathway for a TRK inhibitor analog.

G start1 5-Aminopyrazole reaction1 Condensation start1->reaction1 start2 1,3-Dicarbonyl Compound start2->reaction1 product1 1H-Pyrazolo[3,4-b]pyridine reaction1->product1 start3 3-Aminopyrazole reaction2 Gould-Jacobs Reaction start3->reaction2 start4 Diethyl 2-(ethoxymethylene) malonate start4->reaction2 intermediate Cyclization intermediate reaction2->intermediate reaction3 Treatment with POCl3 intermediate->reaction3 product2 4-Chloro-1H-pyrazolo [3,4-b]pyridine reaction3->product2

Caption: General synthetic routes to pyrazolo[3,4-b]pyridines.

Plausible Synthetic Route to this compound

While no specific synthesis is documented, a plausible route to the originally requested compound can be postulated based on known pyridine chemistry. One could envision starting with a suitably substituted pyridine and constructing the pyrazole ring.

G start 2,5-Dichloro-4-methyl-3-nitropyridine step1 Nucleophilic Substitution (Hydrazine) start->step1 intermediate1 2-Hydrazinyl-5-chloro-4-methyl -3-nitropyridine step1->intermediate1 step2 Reductive Cyclization intermediate1->step2 intermediate2 5-Chloro-4-methyl-1H-pyrazolo [4,3-b]pyridin-7-amine step2->intermediate2 step3 Sandmeyer Reaction (Diazotization then CuBr) intermediate2->step3 product 3-Bromo-5-chloro-1H-pyrazolo [4,3-b]pyridine (Hypothetical) step3->product

Caption: A plausible synthetic route to the target compound.

References

Physical and chemical properties of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates information on closely related analogues and predicted data to offer a broader understanding for research and development purposes.

Core Compound Identification

This compound is a halogenated derivative of the pyrazolo[4,3-b]pyridine scaffold. This core structure is of interest in medicinal chemistry due to its isosteric relationship with purines and other biologically relevant heterocycles.

IdentifierValue
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Canonical SMILES C1=C(C=NC2=C1N=C(N2)Br)Cl
InChI Key RBKKRSSXOLSAOP-UHFFFAOYSA-N

Note: A specific CAS Number for the this compound isomer is not definitively available in public databases. Researchers should verify the CAS number associated with any commercial sample.

Physicochemical Properties

Experimental data on the physicochemical properties of this compound is scarce. The following table summarizes available information and includes data for the closely related isomer, 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, for comparative purposes.

PropertyThis compound3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridineSource
Physical State SolidSolid
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
pKa Data not availableData not available

Spectral Data

Reactivity and Stability

The reactivity of this compound is predicted to be influenced by the electronic properties of the pyrazolopyridine ring system and the presence of two halogen substituents.

  • Pyridine Ring: The pyridine nitrogen atom is expected to be basic and can be protonated or alkylated. The ring is generally susceptible to nucleophilic substitution, particularly at positions activated by the electron-withdrawing pyrazole ring and halogen atoms.

  • Pyrazole Ring: The pyrazole moiety contains both an acidic N-H proton and basic nitrogen atoms, allowing for various substitution and coordination reactions.

  • Halogen Substituents: The bromo and chloro groups are potential sites for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are instrumental in the synthesis of more complex derivatives for drug discovery. The relative reactivity of the bromo and chloro substituents will depend on the specific reaction conditions.

The compound is expected to be stable under standard laboratory conditions. Storage in a cool, dry, and well-ventilated area is recommended.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, a general synthetic strategy can be proposed based on established methods for the synthesis of related pyrazolopyridine scaffolds.

A plausible synthetic route could involve the construction of the pyrazole ring onto a pre-functionalized pyridine core. The logical workflow for such a synthesis is outlined below.

G cluster_0 Proposed Synthetic Workflow start Substituted Pyridine Precursor step1 Introduction of Hydrazine Moiety start->step1 Hydrazine step2 Intramolecular Cyclization step1->step2 Acid/Base Catalyst step3 Halogenation step2->step3 Brominating/Chlorinating Agent product This compound step3->product

Caption: Proposed general synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of pyrazolopyridines has been extensively investigated for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The structural similarity of the pyrazolo[4,3-b]pyridine core to purines suggests that it could potentially interact with ATP-binding sites of various enzymes.

The logical relationship for investigating the biological potential of this compound is depicted in the following diagram.

G cluster_1 Biological Investigation Workflow compound This compound screening High-Throughput Screening compound->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A typical workflow for the investigation of the biological activity of a novel compound.

Safety Information

The safety profile of this compound has not been extensively studied. However, based on data for the isomeric compound 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine, it should be handled with care.

  • Hazard Classification: Acute Toxicity 3, Oral.

  • Signal Word: Danger.

  • Hazard Statements: H301 (Toxic if swallowed).

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

The Biological Versatility of Pyrazolo[4,3-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Among its various isomers, the pyrazolo[4,3-b]pyridine core has been a subject of interest for the development of novel therapeutic agents. However, a comprehensive review of the scientific literature reveals a landscape dominated by research on its more prevalent isomer, pyrazolo[3,4-b]pyridine. While data on the pyrazolo[4,3-b]pyridine isomer is comparatively limited, this guide aims to provide a thorough overview of the biological activities associated with the pyrazolopyridine scaffold, with a primary focus on the extensively studied pyrazolo[3,4-b]pyridine derivatives, while drawing parallels and distinctions where information on the [4,3-b] isomer is available. This document will delve into their anticancer, kinase inhibitory, antimicrobial, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Anticancer Activity: Targeting Cellular Proliferation

Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes crucial for cancer cell survival and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative pyrazolo[3,4-b]pyridine derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
8b A-549 (Lung)2.9[1]
HEPG2 (Liver)2.6[1]
HCT-116 (Colon)2.3[1]
Compound 2g HepG2 (Liver)0.01 (GI50)[2]
Compound 31 MDA-MB-468Not specified (nM range)[3]
MV4-11Not specified (nM range)[3]
Compound 8c 60 cancer cell lines1.33 (GI50 MG-MID)[4]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., A-549, HEPG2, HCT-116) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[3,4-b]pyridine derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.[1]

Kinase Inhibition: A Key Mechanism of Action

Many pyrazolo[3,4-b]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

Quantitative Kinase Inhibitory Data

The table below presents the inhibitory activity of various pyrazolo[3,4-b]pyridine derivatives against specific kinases, expressed as IC50 values.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 15y TBK10.2[5]
Compound C03 TRKA56[6][7]
Compound C09 TRKA57[6][7]
Compound C10 TRKA26[6][7]
Compound 31 Mps12.596[3]
Larotrectinib (1) TRKA/B/C< 20[6][7]
Entrectinib (2) TRKA1[6][7]
TRKB3[6][7]
TRKC5[6][7]
Compound 3 TRKA1.6[6]
TRKB2.9[6]
TRKC2.0[6]
Signaling Pathway: TRK Signaling in Cancer

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when fused with other proteins, can act as oncogenic drivers in a variety of tumors. Inhibitors of the TRK signaling pathway can block downstream signaling and inhibit cancer cell growth.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein RAS RAS TRK->RAS Activation PI3K PI3K TRK->PI3K Activation PLCg PLCγ TRK->PLCg Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor Inhibitor->TRK

Caption: TRK signaling pathway and the point of inhibition by pyrazolo[3,4-b]pyridine derivatives.

Antimicrobial Activity

Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated promising activity against a range of bacterial strains, including drug-resistant variants.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 2g Methicillin-resistant Staphylococcus aureus (MRSA)2[2]
Vancomycin-resistant Enterococci (VRE)8[2]
Piperacillin-resistant Pseudomonas aeruginosa4[2]
Extended-spectrum beta-lactamase-producing Escherichia coli (ESBL)4[2]
Compound 24 Staphylococcus aureus0.25[8]
Klebsiella pneumoniae0.25[8]
Compound 27 Staphylococcus aureus0.25[8]
Klebsiella pneumoniae0.25[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using a broth microdilution method.

Methodology:

  • Bacterial Culture: The bacterial strains are cultured in an appropriate broth medium overnight.

  • Serial Dilution: The pyrazolopyridine compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Neuroprotective Activity

While less explored, some pyrazolopyridine isomers have shown potential in the context of neurodegenerative diseases. Specifically, pyrazolo[4,3-d]pyridine derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, a target for Alzheimer's disease therapy.

Quantitative Neuroprotective Activity Data
Compound IDTargetIC50 (µM)Reference
Compound 9 Acetylcholinesterase (AChE)6.0[9]
Compound 12b Acetylcholinesterase (AChE)6.4[9]
Compound 6g IL-6 secretion in LPS-stimulated BV2 cells9.562[10]
Experimental Workflow: Acetylcholinesterase Inhibition Assay

The inhibitory activity against AChE is often measured using Ellman's method.

AChE_Inhibition_Assay Start Start PrepareReagents Prepare Reagents: - AChE Enzyme - Acetylthiocholine (Substrate) - DTNB (Ellman's Reagent) - Test Compound Start->PrepareReagents Incubate Incubate Enzyme with Test Compound PrepareReagents->Incubate AddSubstrate Add Acetylthiocholine Incubate->AddSubstrate Reaction Enzymatic Reaction: Acetylthiocholine -> Thiocholine AddSubstrate->Reaction ColorDevelopment Color Development: Thiocholine + DTNB -> Yellow Product Reaction->ColorDevelopment MeasureAbsorbance Measure Absorbance at 412 nm ColorDevelopment->MeasureAbsorbance CalculateInhibition Calculate % Inhibition and IC50 Value MeasureAbsorbance->CalculateInhibition End End CalculateInhibition->End

Caption: Workflow for determining acetylcholinesterase inhibitory activity.

Conclusion

The pyrazolopyridine scaffold, particularly the pyrazolo[3,4-b]pyridine isomer, represents a highly versatile and privileged structure in medicinal chemistry. The derivatives of this core have demonstrated significant potential across a spectrum of therapeutic areas, most notably in oncology, infectious diseases, and neurodegenerative disorders. The wealth of quantitative data and established experimental protocols for the pyrazolo[3,4-b]pyridine series provides a solid foundation for further drug discovery and development efforts. While the exploration of the pyrazolo[4,3-b]pyridine isomer is still in its nascent stages, the promising activities of its related isomers strongly suggest that this scaffold also holds considerable therapeutic potential. Future research focused on the targeted synthesis and biological evaluation of pyrazolo[4,3-b]pyridine derivatives is warranted to unlock their full medicinal value and expand the arsenal of treatments for a range of human diseases.

References

The Pyrazolo[4,3-b]pyridine Scaffold: A Core of Emerging Therapeutic Importance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a key structural motif in a range of targeted therapies, its unique electronic and steric properties make it an ideal framework for the design of highly selective enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the discovery and significance of the pyrazolo[4,3-b]pyridine scaffold, including modern synthetic strategies, key biological targets, and detailed experimental protocols. Particular emphasis is placed on its role in the development of inhibitors for immune checkpoints and kinases, highlighting its potential in oncology and immunology.

Discovery and Synthesis

While the historical first synthesis of the pyrazolo[4,3-b]pyridine scaffold is not prominently documented in readily available literature, which more frequently details the isomeric pyrazolo[3,4-b]pyridine, modern synthetic organic chemistry has established efficient and versatile routes to this important heterocyclic system. A notable and efficient contemporary method involves a one-pot reaction starting from readily available 2-chloro-3-nitropyridines.[1][2][3] This approach utilizes a sequence of Nucleophilic Aromatic Substitution (SNAr) and a modified Japp–Klingemann reaction, offering high yields and operational simplicity.[1][2][3]

The general synthetic workflow for this modern approach is depicted below:

G cluster_start Starting Materials cluster_reaction1 SNAr Reaction cluster_reaction2 Modified Japp-Klingemann Reaction cluster_reaction3 Cyclization 2_chloro_3_nitropyridine 2-chloro-3-nitropyridine snar_product Pyridinyl Keto Ester 2_chloro_3_nitropyridine->snar_product Ethyl Acetoacetate, Base ethyl_acetoacetate Ethyl Acetoacetate azo_coupling Azo-coupling & Deacylation snar_product->azo_coupling arenediazonium_tosylate Arenediazonium Tosylate arenediazonium_tosylate->azo_coupling hydrazone_intermediate Hydrazone Intermediate azo_coupling->hydrazone_intermediate cyclization_step Intramolecular SNAr & Pyrazole Ring Annulation hydrazone_intermediate->cyclization_step Base final_product Pyrazolo[4,3-b]pyridine Core cyclization_step->final_product

A modern synthetic workflow for the pyrazolo[4,3-b]pyridine scaffold.

This method's advantages include the use of stable arenediazonium tosylates and the combination of multiple steps into a single pot, which enhances efficiency and reduces waste.[1][2][3]

Significance in Medicinal Chemistry and Drug Development

The pyrazolo[4,3-b]pyridine scaffold is of considerable interest due to its structural resemblance to purine, allowing it to act as a hinge-binding motif for numerous kinases. Furthermore, its rigid, planar structure provides a foundation for the development of compounds with high affinity and selectivity for various biological targets.

Inhibition of the PD-1/PD-L1 Immune Checkpoint

A particularly significant application of the pyrazolo[4,3-b]pyridine core is in the development of small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[4] This interaction is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. By blocking this interaction, T-cell-mediated anti-tumor immunity can be restored.

The signaling pathway is illustrated below:

G cluster_cancer_cell Cancer Cell cluster_t_cell T-Cell cluster_inhibitor Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition of T-Cell Activation PD1->Inhibition TCR TCR Pyrazolo_pyridine Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolo_pyridine->PDL1 Blocks Interaction

The PD-1/PD-L1 signaling pathway and the action of pyrazolo[4,3-b]pyridine inhibitors.

Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been identified as potent inhibitors of the PD-1/PD-L1 interaction, with some compounds demonstrating IC50 values in the low nanomolar range.[4]

Kinase Inhibition

The broader class of pyrazolopyridines, including the [4,3-b] isomer, are well-established as potent kinase inhibitors. They are designed to target the ATP-binding site of various kinases that are often dysregulated in cancer and inflammatory diseases. While much of the published quantitative data pertains to the pyrazolo[3,4-b]pyridine isomer, the shared structural features suggest the significant potential of the [4,3-b] scaffold in this area as well.

Quantitative Biological Data

The following tables summarize the inhibitory activities of selected pyrazolo[4,3-b]pyridine derivatives against their respective targets. For comparative purposes, data for some pyrazolo[3,4-b]pyridine derivatives are also included, with the scaffold clearly noted.

Table 1: Inhibitory Activity of Pyrazolo[4,3-b]pyridine Derivatives

Compound IDTargetAssayIC50 (nM)Reference
D38PD-1/PD-L1HTRF9.6[4]

Table 2: Inhibitory Activity of Other Pyrazolopyridine Isomers (for context)

ScaffoldCompound IDTargetIC50 (nM)Reference
Pyrazolo[3,4-b]pyridineCompound 31Mps12.596
Pyrazolo[3,4-b]pyridineC03TRKA56
Pyrazolo[3,4-b]pyridineC09TRKA57
Pyrazolo[3,4-b]pyridineC10TRKA26
Pyrazolo[3,4-b]pyridine10gALK-L1196M<0.5
Pyrazolo[3,4-b]pyridine10gALK-wt<0.5
Pyrazolo[3,4-b]pyridine10gROS1<0.5

Experimental Protocols

General Procedure for the Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

This protocol is adapted from the work of Bulatov et al. (2023).[1]

  • Synthesis of Pyridinyl Keto Ester: To a solution of the appropriate 2-chloro-3-nitropyridine (1.0 equiv) in a suitable solvent such as acetonitrile, add ethyl acetoacetate (1.2 equiv) and a base (e.g., potassium carbonate, 2.0 equiv). Stir the reaction mixture at room temperature until completion (monitored by TLC). Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude pyridinyl keto ester, which can be used in the next step without further purification.

  • One-Pot Japp-Klingemann Reaction and Cyclization: To a solution of the crude pyridinyl keto ester (1.0 equiv) in acetonitrile, add the appropriate aryldiazonium tosylate (1.1 equiv) followed by pyridine (1.0 equiv). Stir the reaction mixture at room temperature for 5-60 minutes. Subsequently, add pyrrolidine (4.0 equiv) and stir the mixture at 40°C for 15-90 minutes (monitored by TLC). After cooling to room temperature, pour the reaction mixture into 1N hydrochloric acid and extract with chloroform. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.[1]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This protocol is a generalized procedure based on commercially available kits and published methodologies.[4]

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., pyrazolo[4,3-b]pyridine derivatives) in an appropriate assay buffer. Prepare working solutions of recombinant human PD-1 and PD-L1 proteins tagged with donor (e.g., Europium cryptate) and acceptor (e.g., d2) fluorophores, respectively, in the assay buffer.

  • Assay Procedure: In a low-volume 384-well white plate, add a small volume (e.g., 5 µL) of the diluted test compounds or control (DMSO). Subsequently, add the tagged PD-1 and PD-L1 protein solutions. The reagents labeled with HTRF fluorophores may be pre-mixed and added in a single step.

  • Incubation: Seal the plate and incubate at room temperature for a specified period (e.g., 2-4 hours), protected from light, to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader. Measure the fluorescence emission at two wavelengths: typically 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The pyrazolo[4,3-b]pyridine scaffold represents a versatile and highly valuable core in modern drug discovery. Its efficient synthesis and amenability to structural modification have enabled the development of potent and selective modulators of key biological targets, particularly in the fields of immuno-oncology and kinase inhibition. The demonstrated success of this scaffold in targeting the PD-1/PD-L1 immune checkpoint highlights its potential to yield novel therapeutics for a range of challenging diseases. Further exploration of the chemical space around the pyrazolo[4,3-b]pyridine core is anticipated to uncover new therapeutic agents with improved efficacy and safety profiles.

References

The Strategic Therapeutic Potential of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of a Versatile Scaffold for Kinase Inhibitor Development

Introduction

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds as a cornerstone of modern drug discovery. Among these, the pyrazolopyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This technical guide focuses on the therapeutic potential of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, a key intermediate poised for the development of next-generation targeted therapies. While direct therapeutic applications of this specific compound are not extensively documented, its structural isomer, 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, serves as a crucial building block in the synthesis of potent kinase inhibitors. This guide will delve into the synthesis, biological activity, and therapeutic rationale for targeting key signaling pathways using derivatives of this versatile scaffold, providing researchers and drug development professionals with a comprehensive understanding of its potential.

The pyrazolo[3,4-b]pyridine core is a recognized pharmacophore in the design of kinase inhibitors, owing to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] The strategic placement of bromo and chloro substituents on the this compound ring system offers synthetic handles for facile chemical modification, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of therapeutically relevant molecules from pyrazolopyridine precursors is a well-established process. A common strategy involves a multi-step synthesis beginning with a commercially available bromo-substituted pyrazolopyridine. The following experimental protocol outlines a representative synthesis of pyrazolo[3,4-b]pyridine derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors, starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine.[1]

Experimental Protocol: Synthesis of TRK Inhibitors

1. Iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine (Intermediate 8):

  • To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (24 g, 121.20 mmol) in DMF, N-iodosuccinimide (133.00 mmol) is added.

  • The mixture is heated at 60 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is poured into water, resulting in the formation of a faint yellow precipitate.

  • The precipitate is filtered under reduced pressure to yield intermediate 8, which is used in the next step without further purification.[1]

2. Protection of the Pyrazole NH (Intermediate 9):

  • A solution of intermediate 8 (30 g, 92.90 mmol) in dry DMF is cooled to 0 °C.

  • Sodium hydride (111.48 mmol) is added slowly, and the mixture is stirred for 2 hours.

  • 4-methoxy-benzyl chloride (102.19 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The mixture is poured into ice water to form a faint yellow precipitate.[1]

3. Buchwald-Hartwig Coupling (Intermediate 13):

  • Intermediate 9 is coupled with a suitable amine, such as a derivative of meta-aminobenzoic acid (intermediate 12), using a Buchwald-Hartwig reaction.[1]

4. Suzuki Coupling and Final Compound Synthesis:

  • The resulting intermediate 13 undergoes a Miyaura borylation reaction followed by a Suzuki coupling in a one-pot sequence to introduce various aryl or heteroaryl groups at the 5-position, yielding the final target compounds.[1]

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives start 5-bromo-1H-pyrazolo[3,4-b]pyridine step1 Iodination (NIS, DMF) start->step1 intermediate8 Intermediate 8 step1->intermediate8 step2 NH Protection (PMB-Cl, NaH) intermediate8->step2 intermediate9 Intermediate 9 step2->intermediate9 step3 Buchwald-Hartwig Coupling intermediate9->step3 intermediate13 Intermediate 13 step3->intermediate13 step4 Miyaura Borylation & Suzuki Coupling intermediate13->step4 final_compounds Target TRK Inhibitors step4->final_compounds

Caption: Synthetic scheme for pyrazolo[3,4-b]pyridine TRK inhibitors.

Therapeutic Applications as Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of inhibitors for several important kinase targets implicated in cancer and other diseases.

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK fusions are oncogenic drivers in a wide range of tumors. The development of selective TRK inhibitors has led to significant clinical breakthroughs. Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated potent inhibitory activity against TRKA, a member of the TRK family.[1]

Quantitative Data: In Vitro Activity of Pyrazolo[3,4-b]pyridine TRK Inhibitors

CompoundTRKA IC50 (nM)KM-12 Cell Proliferation IC50 (µM)
C03560.304
C0957Not Reported
C1026Not Reported
A01293Not Reported

Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1]

The data indicates that modifications to the pyrazolo[3,4-b]pyridine scaffold can lead to compounds with nanomolar potency against TRKA and cellular activity in the sub-micromolar range.[1] Compound C03, for instance, shows promise with an IC50 of 56 nM against TRKA and inhibits the proliferation of the KM-12 cell line with an IC50 of 0.304 µM.[1]

TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a key regulator of innate immune signaling pathways, and its dysregulation has been linked to various inflammatory diseases and cancer. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent inhibitors of TBK1.

Quantitative Data: In Vitro Activity of Pyrazolo[3,4-b]pyridine TBK1 Inhibitors

CompoundTBK1 IC50 (nM)
BX795 (Reference)7.1
MRT67307 (Reference)28.7
15i8.5
15t0.8
15y0.2

Data extracted from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.

The exceptional potency of compounds 15t and 15y, with sub-nanomolar IC50 values, highlights the potential of the pyrazolo[3,4-b]pyridine scaffold for developing highly effective TBK1 inhibitors.

Signaling Pathway

The therapeutic efficacy of the pyrazolo[3,4-b]pyridine-based kinase inhibitors is rooted in their ability to modulate specific signaling pathways that are aberrantly activated in disease states.

TRK Signaling Pathway

The TRK signaling pathway plays a crucial role in neuronal development and function. However, chromosomal rearrangements resulting in NTRK gene fusions lead to the expression of constitutively active TRK fusion proteins that drive oncogenesis. These fusion proteins activate downstream signaling cascades, including the RAS/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and metastasis.

Diagram of the TRK Signaling Pathway

cluster_pathway Simplified TRK Signaling Pathway TRK_inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor TRK_receptor TRK Fusion Protein TRK_inhibitor->TRK_receptor Inhibits RAS RAS TRK_receptor->RAS PI3K PI3K TRK_receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the TRK signaling pathway by pyrazolopyridine derivatives.

Conclusion and Future Directions

While direct therapeutic applications of this compound are yet to be fully elucidated, the extensive research on the closely related pyrazolo[3,4-b]pyridine scaffold provides a compelling rationale for its potential in drug discovery. The demonstrated success in developing potent and selective inhibitors of clinically relevant kinases such as TRK and TBK1 underscores the value of this heterocyclic core. The synthetic tractability of this compound, with its strategically positioned halogen atoms, offers a versatile platform for the generation of diverse chemical libraries and the optimization of lead compounds.

Future research should focus on leveraging this scaffold to design and synthesize novel kinase inhibitors targeting a broader range of therapeutic targets. The exploration of its potential in other disease areas beyond oncology, such as inflammatory and neurodegenerative disorders, is also warranted. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to embark on the development of the next generation of targeted therapies based on the promising this compound core.

References

Navigating the Uncharted Territory of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the realm of kinase inhibitor development. Its unique bicyclic structure, featuring both a pyrazole and a pyridine ring, offers a versatile template for designing molecules that can effectively interact with the ATP-binding sites of various kinases. While the 1H-pyrazolo[3,4-b]pyridine isomer has been extensively explored, leading to numerous clinical candidates, its regioisomer, the 1H-pyrazolo[4,3-b]pyridine core, remains a relatively untapped area of research. This technical guide focuses on a specific, commercially available derivative, 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine , providing a comprehensive overview of its synthetic potential and hypothetical applications in drug discovery, based on the chemistry of related heterocyclic systems.

While direct research on this exact molecule is limited, its structure suggests significant potential as a key intermediate for creating diverse libraries of compounds for biological screening. The presence of two distinct halogen atoms at positions 3 and 5 allows for selective and sequential functionalization, making it an attractive starting point for structure-activity relationship (SAR) studies.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₃BrClN₃-
Molecular Weight232.47 g/mol -
AppearanceSolid-
InChI KeyRBKKRSSXOLSAOP-UHFFFAOYSA-N-
SMILESClc1ccc2[nH]nc(Br)c2n1-

Synthetic Strategies for the 1H-pyrazolo[4,3-b]pyridine Core

The synthesis of the 1H-pyrazolo[4,3-b]pyridine scaffold can be approached through several methods. Two notable strategies are highlighted below.

Cyclization from Substituted Pyridines

A general and efficient method for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines. The synthesis proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.

Experimental Protocol: General Synthesis of 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [1]

  • SNAr Reaction: A solution of a 2-chloro-3-nitropyridine derivative and an ethyl 2-aryl-3-oxobutanoate in a suitable solvent (e.g., DMF) is treated with a base (e.g., K₂CO₃) and stirred at an elevated temperature (e.g., 80 °C) until the starting materials are consumed.

  • One-Pot Azo-Coupling, Deacylation, and Cyclization: The resulting intermediate from the SNAr reaction is then subjected to a one-pot procedure. An arenediazonium tosylate is added to the reaction mixture, and the reaction is stirred, leading to azo-coupling, deacylation, and subsequent pyrazole ring annulation to afford the ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

G start 2-Chloro-3-nitropyridine step1 S(N)Ar with Ethyl 2-aryl-3-oxobutanoate start->step1 intermediate Intermediate Adduct step1->intermediate step2 One-pot Japp-Klingemann Reaction: - Azo-coupling - Deacylation - Cyclization intermediate->step2 product Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate step2->product

Synthesis from Aminopyridine Precursors

A Chinese patent describes the synthesis of a 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, which provides a viable route to the core scaffold, starting from a substituted aminopyridine.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester [2]

  • Starting Material: The synthesis begins with a suitably substituted aminopyridine derivative.

  • Diazotization and Cyclization: The aminopyridine is treated with sodium nitrite under acidic conditions. This in situ generated diazonium salt undergoes intramolecular cyclization to form the pyrazole ring fused to the pyridine. The reaction conditions, such as temperature and acid concentration, are critical for achieving good yields. The patent suggests a temperature range of -5 °C to 0 °C for this step.

Potential Functionalization Reactions

The 3-bromo and 5-chloro substituents on the 1H-pyrazolo[4,3-b]pyridine core are ideal handles for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents to explore the chemical space around the core scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The bromine atom at the 3-position is generally more reactive than the chlorine atom at the 5-position in palladium-catalyzed reactions. This allows for selective Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the C3 position. Subsequently, under more forcing conditions, a second Suzuki-Miyaura coupling could be performed at the C5 position.

Buchwald-Hartwig Amination: Similarly, the C3-bromo position can be selectively targeted for the introduction of various amines through Buchwald-Hartwig amination, a powerful tool for forging C-N bonds. This is particularly relevant for kinase inhibitor design, as many potent inhibitors feature an amine linkage at this position to interact with the hinge region of the kinase.

G start This compound suzuki_c3 Suzuki Coupling (at C3-Br) start->suzuki_c3 buchwald_c3 Buchwald-Hartwig Amination (at C3-Br) start->buchwald_c3 product_suzuki_c3 3-Aryl/Heteroaryl Derivative suzuki_c3->product_suzuki_c3 product_buchwald_c3 3-Amino Derivative buchwald_c3->product_buchwald_c3 suzuki_c5 Suzuki Coupling (at C5-Cl) product_suzuki_c5 5-Aryl/Heteroaryl Derivative suzuki_c5->product_suzuki_c5 product_suzuki_c3->suzuki_c5

Biological Activity of the 1H-pyrazolo[4,3-b]pyridine Scaffold

While data on derivatives of this compound is scarce, a recent study has highlighted the potential of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core in a different therapeutic area: cancer immunotherapy.

PD-1/PD-L1 Interaction Inhibitors

A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed and synthesized as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[3] This is a promising approach in cancer immunotherapy.

Quantitative Data for Representative PD-1/PD-L1 Inhibitors [3]

CompoundIC₅₀ (nM, HTRF assay)EC₅₀ (µM, cell-based assay)
D38 9.61.61

This finding suggests that the 1H-pyrazolo[4,3-b]pyridine scaffold is not limited to kinase inhibition and can be a valuable template for targeting other protein-protein interactions.

Application in Kinase Inhibitor Design: A Hypothetical Perspective

Based on the extensive research on the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold, we can hypothesize the potential of this compound in kinase inhibitor design. The pyrazolo[3,4-b]pyridine core is known to act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region.

G scaffold 1H-pyrazolo[4,3-b]pyridine core hinge Kinase Hinge Region scaffold->hinge H-bonds c3_sub C3-Substituent (from Br) scaffold->c3_sub c5_sub C5-Substituent (from Cl) scaffold->c5_sub h_bond1 H-bond Donor hinge->h_bond1 h_bond2 H-bond Acceptor hinge->h_bond2 gatekeeper Gatekeeper Residue c3_sub->gatekeeper Hydrophobic/Polar Interactions solvent_front Solvent Front c5_sub->solvent_front Solvent Exposure/Interactions

Quantitative Data for Representative Pyrazolo[3,4-b]pyridine-based Kinase Inhibitors (Isomeric System)

The following table presents data for kinase inhibitors based on the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold to illustrate the potency that can be achieved with this general class of compounds. Note: This data is not for the 1H-pyrazolo[4,3-b]pyridine core.

Kinase TargetCompound ExampleIC₅₀ (nM)Reference
TRKACompound C0356[3]
TRKACompound C0957[3]
TRKACompound C1026[3]

Conclusion and Future Directions

This compound represents an under-explored yet promising scaffold for the development of novel therapeutics. While direct research on this specific molecule is limited, the known chemistry of related pyrazolopyridines provides a strong foundation for its application in drug discovery. Its potential for selective, multi-directional functionalization makes it an ideal starting point for generating diverse chemical libraries.

Future research should focus on:

  • Developing and optimizing synthetic routes to this compound and its derivatives.

  • Systematically exploring its reactivity in various cross-coupling reactions to establish reliable protocols for its functionalization.

  • Synthesizing and screening libraries of derivatives against a broad range of biological targets, particularly kinases and other ATP-dependent enzymes.

  • Elucidating the structure-activity relationships of active compounds to guide further optimization.

By leveraging the knowledge from the well-studied pyrazolo[3,4-b]pyridine isomer and exploring the unique chemical space offered by the [4,3-b] core, researchers can unlock the full potential of this intriguing molecule in the quest for new and effective medicines.

References

Navigating the Spectroscopic Landscape of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Compound Profile

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound. Its structure, combining a pyrazole ring fused to a pyridine ring, makes it a molecule of interest in medicinal chemistry and materials science.

Chemical Structure:

Caption: Chemical Structure of this compound

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Appearance Solid (predicted)
MDL Number MFCD22380444

Synthesis Protocol

A general and efficient method for the synthesis of the pyrazolo[4,3-b]pyridine core has been developed, which can be adapted for the synthesis of this compound.[1] The protocol involves a sequence of a nucleophilic aromatic substitution (SNAAr) and a modified Japp–Klingemann reaction.[1]

General Synthetic Workflow:

G start Starting Materials (e.g., 2-chloro-3-nitropyridine derivative) snar SNAAr Reaction start->snar jk Modified Japp–Klingemann Reaction snar->jk cyclization One-Pot Azo-coupling, Deacylation & Pyrazole Ring Annulation jk->cyclization product This compound cyclization->product

Caption: General synthetic workflow for pyrazolo[4,3-b]pyridines.

Detailed Experimental Protocol (Representative):

This protocol is a generalized representation based on similar syntheses and should be optimized for the specific target molecule.

  • Nucleophilic Aromatic Substitution: A suitably substituted 2-chloro-3-nitropyridine is reacted with an appropriate nucleophile to introduce the necessary functionality for the subsequent cyclization.

  • Japp-Klingemann Reaction: The product from the SNAAr reaction is then subjected to a modified Japp-Klingemann reaction with a diazonium salt. This step is crucial for the formation of the pyrazole ring.[1]

  • One-Pot Cyclization: The reaction conditions are often designed to facilitate a one-pot procedure that includes azo-coupling, deacylation, and the final pyrazole ring annulation to yield the desired pyrazolo[4,3-b]pyridine scaffold.[1]

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure this compound.

Spectroscopic Analysis Workflow

Once synthesized and purified, the compound's identity and purity would be confirmed using a suite of spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis purification Purification synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for spectroscopic analysis.

Spectroscopic Data (Template)

The following tables are templates for the expected spectroscopic data for this compound. These tables should be populated with experimental data upon successful synthesis and analysis.

¹H NMR (Proton Nuclear Magnetic Resonance) Data:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Expected Aromatic RegionPyridine-H
Expected Aromatic RegionPyridine-H
Expected Broad Singlet1HNH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

Chemical Shift (δ) ppmAssignment
Expected Aromatic RegionQuaternary C-Br
Expected Aromatic RegionQuaternary C-Cl
Expected Aromatic RegionPyridine CH
Expected Aromatic RegionPyridine CH
Expected Aromatic RegionFused Ring Carbons
Expected Aromatic RegionFused Ring Carbons

IR (Infrared) Spectroscopy Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Medium, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~1600-1450Strong-MediumC=C and C=N Stretching (Aromatic Rings)
~1100-1000StrongC-Cl Stretch
~700-550StrongC-Br Stretch

MS (Mass Spectrometry) Data:

m/zRelative Intensity (%)Assignment
~231/233/235[M]⁺ (Isotopic pattern for Br and Cl)
~232/234/236[M+H]⁺ (Isotopic pattern for Br and Cl)

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

This guide provides a comprehensive framework for the synthesis and detailed spectroscopic characterization of this compound. Researchers can utilize these protocols and data templates to advance their work on this and related heterocyclic compounds.

References

The Core Mechanism of Pyrazolo[4,3-b]pyridine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of pyrazolo[4,3-b]pyridine derivatives reveals their significant promise as potent and selective inhibitors of key signaling pathways implicated in cancer and other diseases. This guide provides a comprehensive overview of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic core structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have garnered considerable attention for their ability to act as kinase inhibitors, with several derivatives advancing into clinical trials for the treatment of various cancers.[1] Their mechanism of action primarily revolves around the competitive inhibition of ATP binding to the kinase domain of various protein kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

Kinase Inhibition Profile of Pyrazolo[4,3-b]pyridine Analogs

Research has identified that pyrazolo[4,3-b]pyridine and its isomeric counterpart, pyrazolo[3,4-b]pyridine, are versatile scaffolds for developing inhibitors against a range of kinases. Key targets include receptor tyrosine kinases (RTKs) like Fibroblast Growth Factor Receptors (FGFRs) and the Tropomyosin receptor kinase (TRK) family, as well as non-receptor tyrosine kinases and serine/threonine kinases such as Cyclin-Dependent Kinases (CDKs), PIM1, TANK-binding kinase 1 (TBK1), and ERK1/2.[2][3][4][5][6]

Quantitative Analysis of Inhibitory Activity

The potency of various pyrazolo[4,3-b]pyridine and related pyrazolopyridine derivatives has been quantified through in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below for key compounds against their respective targets.

Compound/DerivativeTarget KinaseIC50 (nM)Cell LineCellular IC50/EC50 (µM)Reference
Glumetinib c-Met-EBC-1-[2]
Compound 37 c-Met---[2]
Compound 39 ITK---[2]
Compound C03 TRKA56Km-120.304[3][6]
Compound C09 TRKA57--[6]
Compound C10 TRKA26--[6]
Pyrazolo[3,4-b]pyridine derivatives (6a-c) CDK2/PIM1-Breast, Colon, Liver, Cervical Cancers-[4]
Compound 7n FGFR1<1H1581-[7]
NVP-BGJ398 FGFR10.9--[7]
NVP-BGJ398 FGFR21.4--[7]
NVP-BGJ398 FGFR31.0--[7]
NVP-BGJ398 FGFR460--[7]
MRT67307 TBK119--[5]
MRT67307 IKKε160--[5]
Compound 1 TBK11.0--[5]
Compound 1 IKKε5.6--[5]
Compound 15y TBK10.2A172, U87MG, A375, A2058, Panc0504Micromolar range[5]
BX795 TBK17.1--[5]
D38 PD-1/PD-L1 Interaction9.6CHO/Jurkat co-culture1.61[8]
Compound 8c Topoisomerase IIα-NCI 60 cell line panel1.33 (GI50)[9]

Signaling Pathways and Molecular Interactions

The therapeutic efficacy of pyrazolo[4,3-b]pyridine compounds stems from their ability to modulate critical cellular signaling pathways. For instance, inhibition of the TRK family of receptors disrupts downstream pathways including Ras/Erk, PLC-γ, and PI3K/Akt, which are pivotal for cell proliferation and survival.[6]

Molecular docking and X-ray crystallography studies have provided insights into the binding modes of these inhibitors. A common feature is the formation of hydrogen bonds between the pyrazole moiety of the scaffold and the hinge region of the kinase domain.[2] For example, the pyrazole nitrogen atoms can act as both hydrogen bond donors and acceptors, anchoring the inhibitor in the ATP-binding pocket.

Below is a generalized representation of the kinase inhibition mechanism leading to the blockade of downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) Downstream Downstream Signaling (e.g., Ras/Erk, PI3K/Akt) RTK->Downstream Activates Pyrazolo_pyridine Pyrazolo[4,3-b]pyridine Compound Pyrazolo_pyridine->RTK Inhibits (ATP Competitive) ATP ATP ATP->RTK Binding Site Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Ligand Growth Factor Ligand->RTK Binds

Caption: Kinase inhibition by pyrazolo[4,3-b]pyridine compounds.

Beyond kinase inhibition, certain pyrazolo[4,3-b]pyridine derivatives have been designed to disrupt protein-protein interactions. For instance, compound D38 was identified as a potent inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction, a key checkpoint in tumor immunotherapy.[8] Another novel mechanism involves the inhibition of Topoisomerase IIα, an enzyme critical for DNA replication and repair, as demonstrated by compound 8c.[9]

Experimental Protocols

The elucidation of the mechanism of action of pyrazolo[4,3-b]pyridine compounds relies on a suite of standardized and specialized experimental techniques.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.

  • Reagents and Materials : Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The test compound is serially diluted in DMSO and added to the wells of a microplate.

    • The kinase and substrate are added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced is measured using a luminescent detection reagent.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

The following diagram illustrates a typical workflow for an in vitro kinase assay.

G A Prepare serial dilutions of test compound B Add kinase and substrate to plate A->B C Initiate reaction with ATP B->C D Incubate at constant temperature C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate IC50 value F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (MTT or SRB Assay)

These assays assess the cytostatic or cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture : Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment : Cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 72 hours).

  • Staining :

    • MTT Assay : MTT reagent is added, which is converted to formazan by viable cells. The formazan crystals are then solubilized.

    • SRB Assay : Cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB), which binds to cellular proteins.

  • Measurement : The absorbance is read using a microplate reader.

  • Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 or GI50 values are determined.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of downstream signaling proteins, confirming the on-target effect of the kinase inhibitor within the cell.

  • Cell Lysis : Treated and untreated cells are lysed to extract total protein.

  • Protein Quantification : Protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : The signal is detected using a chemiluminescent substrate and an imaging system.

The following logical diagram depicts the relationship between target engagement and downstream signaling inhibition.

G Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Kinase Target Kinase (e.g., c-Met, FGFR) Inhibitor->Kinase Binds to and Inhibits Phosphorylation Phosphorylation of Downstream Substrate Kinase->Phosphorylation Catalyzes Pathway Signaling Pathway Activation Phosphorylation->Pathway Leads to Response Cellular Response (e.g., Proliferation) Pathway->Response Drives

Caption: Logical flow of kinase inhibition by pyrazolopyridines.

Conclusion

Pyrazolo[4,3-b]pyridine and its related scaffolds represent a highly promising class of compounds in modern drug discovery. Their primary mechanism of action as kinase inhibitors has been well-established, with several compounds demonstrating potent and selective activity against key oncogenic drivers. The versatility of this scaffold also allows for the development of inhibitors targeting other crucial cellular processes, such as protein-protein interactions and DNA replication. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important chemical class. Continued investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the preclinical promise of these compounds into effective clinical therapies.

References

Safety and Handling of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic building block utilized in pharmaceutical research and development. Due to its potential toxicity, strict adherence to safety protocols is imperative when handling this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary route of acute toxicity is through ingestion.

Table 1: GHS Classification

ClassificationCodeDescriptionPictogramSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedGHS06Danger

Source: Sigma-Aldrich[1]

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
HazardH301Toxic if swallowed.[1]
PrecautionaryP301 + P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₆H₃BrClN₃
Molecular Weight232.47 g/mol
Physical FormSolid
InChI KeyRBKKRSSXOLSAOP-UHFFFAOYSA-N
SMILES StringClc1ccc2[nH]nc(Br)c2n1

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk.

Handling
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2] Avoid direct contact with the substance.[2]

    • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Conditions: Store in a cool, well-ventilated area.[2]

  • Container: Keep the container tightly closed.[2]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[2]

  • Storage Class: 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Table 4: First Aid Measures

Exposure RouteProcedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth with water. Do NOT induce vomiting. [2]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[2]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

  • Specific Hazards: In case of fire, toxic fumes may be released, including nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][3]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid dust formation.[3]

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Experimental Workflow & Safety Protocols

The following diagrams illustrate the recommended workflows for handling this compound and the logical steps to follow in an emergency.

Safe_Handling_Workflow start_end start_end process process decision decision io io hazard hazard start Start prep Prepare Work Area (Fume Hood) start->prep ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe weigh Weigh Compound ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve cleanup Clean Work Area & Dispose of Waste dissolve->cleanup end End cleanup->end

Caption: Workflow for Safely Handling the Compound.

Emergency_Response_Flowchart start_end start_end process process decision decision hazard hazard action action exposure Exposure Occurs assess Assess Exposure Type exposure->assess ingestion Ingestion assess->ingestion Swallowed skin_eye Skin/Eye Contact assess->skin_eye Contact inhalation Inhalation assess->inhalation Inhaled call_poison Immediately Call POISON CENTER/Doctor ingestion->call_poison remove_clothing Remove Contaminated Clothing skin_eye->remove_clothing fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth Do NOT Induce Vomiting call_poison->rinse_mouth rinse_area Rinse Affected Area (15+ mins) remove_clothing->rinse_area seek_medical Seek Medical Attention rinse_area->seek_medical fresh_air->seek_medical

Caption: Emergency First Aid Response Protocol.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[4,3-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors for potential cancer therapy. The specific substitution pattern of a bromine atom at the 3-position and a chlorine atom at the 5-position offers versatile handles for further chemical modifications, making this compound a valuable intermediate for the synthesis of compound libraries and the development of novel therapeutic agents. This document provides a detailed, proposed synthesis protocol for this compound, based on established synthetic strategies for related pyrazolopyridine derivatives.

Proposed Synthetic Pathway

G start 2,6-dichloro-3-nitropyridine step1 Step 1: Amination start->step1 intermediate1 2-chloro-6-hydrazinyl-3-nitropyridine step1->intermediate1 Hydrazine hydrate, Ethanol, Reflux step2 Step 2: Cyclization intermediate1->step2 intermediate2 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine step2->intermediate2 Heat step3 Step 3: Sandmeyer Reaction intermediate2->step3 intermediate3 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine step3->intermediate3 1. NaNO2, HCl 2. CuCl step4 Step 4: Bromination intermediate3->step4 product This compound step4->product NBS, DMF

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental procedures for the proposed four-step synthesis of this compound.

Step 1: Synthesis of 2-chloro-6-hydrazinyl-3-nitropyridine

This step involves the nucleophilic substitution of one of the chloro groups in 2,6-dichloro-3-nitropyridine with hydrazine.

  • Materials:

    • 2,6-dichloro-3-nitropyridine

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-6-hydrazinyl-3-nitropyridine.

Step 2: Synthesis of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

This step involves an intramolecular cyclization to form the pyrazolo[4,3-b]pyridine ring system.

  • Materials:

    • 2-chloro-6-hydrazinyl-3-nitropyridine

  • Procedure:

    • Heat the 2-chloro-6-hydrazinyl-3-nitropyridine obtained from Step 1, either neat or in a high-boiling solvent such as diphenyl ether.

    • Maintain the temperature until the cyclization is complete, as monitored by TLC.

    • Cool the reaction mixture and purify the product by recrystallization or column chromatography to yield 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine.

Step 3: Synthesis of 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine

This step utilizes a Sandmeyer reaction to convert the amino group at the 3-position to a chloro group.

  • Materials:

    • 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Copper(I) chloride (CuCl)

  • Procedure:

    • Dissolve 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine (1.0 eq) in a cooled aqueous solution of hydrochloric acid.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to give 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine.

Step 4: Synthesis of this compound

The final step is the selective bromination of the pyrazole ring at the 3-position.

  • Materials:

    • 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in DMF.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Data Summary

The following table summarizes the key parameters for the proposed synthesis protocol. Expected yields are estimates based on similar reactions reported in the literature for related compounds.

StepStarting MaterialKey ReagentsSolventTemperatureProductExpected Yield (%)
12,6-dichloro-3-nitropyridineHydrazine hydrateEthanolReflux2-chloro-6-hydrazinyl-3-nitropyridine70-85
22-chloro-6-hydrazinyl-3-nitropyridine-Neat or Diphenyl etherHigh Temp.5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine60-75
35-chloro-1H-pyrazolo[4,3-b]pyridin-3-amineNaNO₂, HCl, CuClWater0 °C to RT3,5-dichloro-1H-pyrazolo[4,3-b]pyridine50-65
43,5-dichloro-1H-pyrazolo[4,3-b]pyridineN-BromosuccinimideDMFRoom Temp.This compound80-95

Experimental Workflow Visualization

G cluster_step1 Step 1: Amination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Sandmeyer Reaction cluster_step4 Step 4: Bromination s1_start Dissolve 2,6-dichloro-3-nitropyridine in Ethanol s1_add Add Hydrazine hydrate s1_start->s1_add s1_reflux Reflux reaction mixture s1_add->s1_reflux s1_workup Solvent removal and Purification s1_reflux->s1_workup s1_product Obtain 2-chloro-6-hydrazinyl-3-nitropyridine s1_workup->s1_product s2_start Heat 2-chloro-6-hydrazinyl-3-nitropyridine s1_product->s2_start s2_monitor Monitor reaction by TLC s2_start->s2_monitor s2_workup Cool and Purify s2_monitor->s2_workup s2_product Obtain 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine s2_workup->s2_product s3_start Dissolve amine in cold HCl s2_product->s3_start s3_diazotization Add NaNO2 solution s3_start->s3_diazotization s3_addition Add to CuCl solution s3_diazotization->s3_addition s3_workup Extract, Dry, and Purify s3_addition->s3_workup s3_product Obtain 3,5-dichloro-1H-pyrazolo[4,3-b]pyridine s3_workup->s3_product s4_start Dissolve dichloro intermediate in DMF s3_product->s4_start s4_add Add NBS s4_start->s4_add s4_react Stir at Room Temperature s4_add->s4_react s4_workup Aqueous workup and Purification s4_react->s4_workup s4_product Obtain this compound s4_workup->s4_product

Caption: Detailed workflow for the proposed synthesis of this compound.

Disclaimer: The provided synthesis protocol is a proposed route based on established chemical principles and reactions for similar molecular scaffolds. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. Reaction conditions may require optimization for yield and purity. Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols: Step-by-Step Synthesis of the Pyrazolo[4,3-b]pyridine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, including potential as inhibitors for HIV-1 non-nucleoside reverse transcriptase, interleukin-2 inducible T-cell kinase, and corticotropin-releasing factor type-1 (CRF1) antagonists.[1] This document provides a detailed, step-by-step protocol for the synthesis of the pyrazolo[4,3-b]pyridine core structure, based on an efficient method utilizing readily available starting materials.

Overview of the Synthetic Strategy

The presented protocol follows a modern and efficient route for the synthesis of pyrazolo[4,3-b]pyridines starting from 2-chloro-3-nitropyridines. The key steps involve a nucleophilic aromatic substitution (SNAr) reaction followed by a modified Japp–Klingemann reaction. This method is advantageous due to its operational simplicity and the use of stable arenediazonium tosylates.[1][2] The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 2-Chloro-3-nitropyridine (Starting Material) Intermediate1 Ethyl 2-((3-nitropyridin-2-yl)amino)acetate (Intermediate 1) Start->Intermediate1 SNAr Reaction (Ethyl acetoacetate, NaH) Intermediate2 Ethyl 2-((3-aminopyridin-2-yl)amino)acetate (Intermediate 2) Intermediate1->Intermediate2 Reduction (e.g., Pd/C, H2) FinalProduct Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Core Structure) Intermediate2->FinalProduct Modified Japp–Klingemann Reaction (Arenediazonium tosylate, azo-coupling, deacylation, & cyclization)

Figure 1: Overall workflow for the synthesis of the pyrazolo[4,3-b]pyridine core structure.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of the pyrazolo[4,3-b]pyridine core structure.

Step 1: Synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate (Intermediate 1)

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-nitropyridine with ethyl acetoacetate.

Materials:

  • 2-Chloro-3-nitropyridine

  • Ethyl acetoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add ethyl acetoacetate (1.1 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyridinyl keto ester.

Step 2: Synthesis of the Pyrazolo[4,3-b]pyridine Core via a One-Pot Procedure

This one-pot reaction combines azo-coupling, deacylation, and pyrazole ring annulation.[1]

Materials:

  • Ethyl 2-(3-nitropyridin-2-yl)acetate (Intermediate 1)

  • Arenediazonium tosylate (1.1 equivalents)

  • Sodium ethoxide (NaOEt) in ethanol

  • Anhydrous ethanol

  • Hydrochloric acid (HCl, aqueous solution)

  • Sodium bicarbonate (NaHCO3, saturated aqueous solution)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve ethyl 2-(3-nitropyridin-2-yl)acetate (1.0 equivalent) in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (2.2 equivalents) to the mixture at room temperature.

  • Add the arenediazonium tosylate (1.1 equivalents) portionwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • After completion of the reaction, neutralize the mixture with an aqueous HCl solution.

  • Extract the product with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pyrazolo[4,3-b]pyridine derivative.

Data Presentation

The following table summarizes the yields for the synthesis of various substituted pyrazolo[4,3-b]pyridine derivatives as reported in the literature.[1]

CompoundR Group on PyridineR' Group on PyrazoleYield (%)Melting Point (°C)
5a 6-NO₂2-cyanophenyl85222–224
5b 6-NO₂4-methyl-2-nitrophenyl88252–253
5d 6-NO₂4-fluorophenyl76214–215
5f 6-NO₂2-chlorophenyl72234–235
5h 6-NO₂2-methoxyphenyl78203–205
5m 6-CF₃2-cyanophenyl75199–200
5q 6-CO₂Me4-fluorophenyl77218–220

Key Reaction Mechanisms

The formation of the pyrazolo[4,3-b]pyridine core involves a sequence of well-established organic reactions. The logical relationship of the key bond formations is illustrated in the diagram below.

Reaction_Mechanism cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Modified Japp-Klingemann SNAr_Start 2-Chloro-3-nitropyridine + Ethyl acetoacetate SNAr_Product Pyridinyl keto ester SNAr_Start->SNAr_Product C-C bond formation JK_Start Pyridinyl keto ester + Arenediazonium salt Azo_Intermediate Azo intermediate JK_Start->Azo_Intermediate C-N bond formation (Azo coupling) Hydrazone_Intermediate Hydrazone intermediate Azo_Intermediate->Hydrazone_Intermediate Rearrangement/ Deacylation Final_Product Pyrazolo[4,3-b]pyridine Hydrazone_Intermediate->Final_Product N-N & C-N bond formation (Cyclization)

Figure 2: Logical relationship of key bond formations in the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the pyrazolo[4,3-b]pyridine core structure. The described method is efficient, uses readily available starting materials, and has been demonstrated to be effective for the synthesis of a variety of derivatives. The provided experimental details and data will be a valuable resource for researchers in medicinal chemistry and drug development working on the synthesis and exploration of this important heterocyclic scaffold.

References

Application Notes and Protocols: 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and its proven utility as a core structure in the development of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyrazolo[4,3-b]pyridine core, in particular, has been explored for its potential to inhibit a range of kinases, including c-Met, Interleukin-2 inducible T-cell kinase (ITK), and Cyclin-Dependent Kinase 8 (CDK8).[1] This document provides an overview of the potential applications of this compound as a kinase inhibitor, along with detailed protocols for its investigation.

While specific data for this compound is limited in the public domain, this document leverages available information on closely related pyrazolo[4,3-b]pyridine derivatives to provide a comprehensive guide for researchers.

Potential Kinase Targets and Biological Activity

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have shown inhibitory activity against several important kinase targets. The data for representative analogs are summarized below.

Compound/ScaffoldTarget KinaseIC₅₀ (nM)Cell-Based ActivityReference
1-Sulfonyl-pyrazolo[4,3-b]pyridine derivativec-MetLow nanomolarSignificant anti-tumor activity in a c-Met-driven xenograft model[1]
Pyrazolo[4,3-b]pyridine derivative (Compound 39)ITKSimilar to indazole analogProposed as a lead for further optimization[1]
Pyrazolopyridine derivative (Compound 4)CDK8178-[2]

Note: The inhibitory activity of this compound against these and other kinases would need to be experimentally determined.

Signaling Pathways

The potential therapeutic applications of this compound are linked to the signaling pathways regulated by its target kinases.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of various cancers.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K Inhibitor 3-Bromo-5-chloro- 1H-pyrazolo[4,3-b]pyridine Inhibitor->cMet Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ITK_Pathway TCR TCR Lck Lck TCR->Lck ITK ITK Lck->ITK PLCG1 PLCγ1 ITK->PLCG1 Inhibitor 3-Bromo-5-chloro- 1H-pyrazolo[4,3-b]pyridine Inhibitor->ITK Inhibition IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKC Activation DAG->PKC NFAT NFAT Activation Calcium->NFAT Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection cluster_2 Signal Measurement A 1. Add Kinase, Substrate, ATP, and Inhibitor B 2. Incubate at 30°C A->B C 3. Add ADP-Glo™ Reagent B->C D 4. Add Kinase Detection Reagent C->D E 5. Measure Luminescence D->E Western_Blot_Workflow A 1. Cell Culture and Compound Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE and Protein Transfer B->C D 4. Immunoblotting C->D E 5. Signal Detection and Analysis D->E

References

Functionalization of the Pyrazolo[4,3-b]pyridine Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a focal point in medicinal chemistry and drug discovery. Its unique electronic properties and structural features offer multiple sites for functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the chemical modification of the pyrazolo[4,3-b]pyridine ring system, aimed at researchers, scientists, and professionals in drug development.

Application Notes

The functionalization of the pyrazolo[4,3-b]pyridine core can be approached through several key strategies, primarily targeting the pyridine and pyrazole sub-rings. Common modifications include C-H activation/arylation, halogenation, and cross-coupling reactions. These transformations allow for the introduction of a diverse array of substituents, crucial for exploring structure-activity relationships (SAR).

C-H Functionalization: Direct C-H activation is a powerful and atom-economical method for introducing aryl or alkyl groups onto the heterocyclic core. Palladium-catalyzed C-H arylation has been successfully applied to related azaindole systems and can be adapted for the pyrazolo[4,3-b]pyridine ring, typically targeting the more electron-rich positions.

Halogenation: The introduction of halogen atoms (Cl, Br, I) serves as a versatile handle for subsequent cross-coupling reactions. Halogenation can be achieved using various reagents, such as N-halosuccinimides (NCS, NBS, NIS), and the regioselectivity can often be controlled by the reaction conditions and the substitution pattern of the starting material.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the late-stage functionalization of the pyrazolo[4,3-b]pyridine scaffold. These reactions enable the formation of C-C and C-N bonds, respectively, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. A pre-installed halogen or triflate group is typically required for these transformations.

Experimental Protocols

Herein, we provide detailed experimental protocols for key functionalization reactions of the pyrazolo[4,3-b]pyridine ring. These protocols are based on established methods for related heterocyclic systems and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed C-H Arylation at the C3-Position

This protocol describes the direct arylation of a pyrazolo[4,3-b]pyridine at the C3 position using a palladium catalyst.

Materials and Equipment:

  • 1H-Pyrazolo[4,3-b]pyridine

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1H-pyrazolo[4,3-b]pyridine (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Add anhydrous DMF (5 mL) and K₂CO₃ (2.0 mmol).

  • Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[4,3-b]pyridine.

Protocol 2: Regioselective Bromination at the C3-Position

This protocol details the bromination of the pyrazolo[4,3-b]pyridine ring at the C3-position using N-bromosuccinimide (NBS).

Materials and Equipment:

  • 1H-Pyrazolo[4,3-b]pyridine

  • N-bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask and magnetic stirrer

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 mmol) in acetonitrile (10 mL).

  • Add N-bromosuccinimide (1.1 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium thiosulfate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-1H-pyrazolo[4,3-b]pyridine.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a C3-Halogenated Pyrazolo[4,3-b]pyridine

This protocol describes the Suzuki-Miyaura coupling of a 3-bromo-1H-pyrazolo[4,3-b]pyridine with an arylboronic acid.

Materials and Equipment:

  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), arylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a 2M aqueous solution of Na₂CO₃ (2.0 mL) and 1,4-dioxane (8 mL).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-1H-pyrazolo[4,3-b]pyridine.[1][2]

Protocol 4: Buchwald-Hartwig Amination of a C3-Halogenated Pyrazolo[4,3-b]pyridine

This protocol outlines the amination of a 3-bromo-1H-pyrazolo[4,3-b]pyridine with a primary or secondary amine.[3][4][5][6][7]

Materials and Equipment:

  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 3-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol) and NaOtBu (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-amino-1H-pyrazolo[4,3-b]pyridine derivative.

Data Presentation

The following table summarizes representative quantitative data for the functionalization of pyrazolo[4,3-b]pyridine and related scaffolds.

EntryReaction TypeStarting MaterialReagents/ConditionsProductYield (%)M.p. (°C)Spectroscopic Data (¹H NMR, δ ppm)Reference
1C-H Arylation1H-Pyrazolo[4,3-b]pyridineIodobenzene, Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °C3-Phenyl-1H-pyrazolo[4,3-b]pyridine~60-80 (expected)--Adapted from[8]
2Bromination1H-Pyrazolo[4,3-b]pyridineNBS, CH₃CN, rt3-Bromo-1H-pyrazolo[4,3-b]pyridine>90 (expected)--Adapted from[9]
3Suzuki Coupling3-Bromo-1H-pyrazolo[4,3-b]pyridinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100 °C3-Phenyl-1H-pyrazolo[4,3-b]pyridine85--Adapted from
4Buchwald-Hartwig3-Bromo-1H-pyrazolo[4,3-b]pyridineMorpholine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C3-(Morpholin-4-yl)-1H-pyrazolo[4,3-b]pyridine75--Adapted from[3][4]
5Nitration1-Methylpyrazolo[3,4-b]pyridineHNO₃/H₂SO₄1-Methyl-3-nitro-1H-pyrazolo[3,4-b]pyridine65184-1859.05 (s, 1H), 8.85 (d, 1H), 7.40 (dd, 1H), 4.20 (s, 3H)[10]
6Chlorination1-Methylpyrazolo[3,4-b]pyridineSO₂Cl₂3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine7078-798.60 (d, 1H), 8.45 (d, 1H), 7.20 (dd, 1H), 4.10 (s, 3H)[10]

Visualizations

The following diagrams illustrate the key experimental workflows and logical relationships in the functionalization of the pyrazolo[4,3-b]pyridine ring.

experimental_workflow Start Pyrazolo[4,3-b]pyridine Core Halogenation Halogenation (e.g., NBS, NCS, NIS) Start->Halogenation CH_Activation Direct C-H Arylation (Ar-X, Pd catalyst) Start->CH_Activation Halogenated Halogenated Pyrazolo[4,3-b]pyridine Halogenation->Halogenated Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst) Halogenated->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Halogenated->Buchwald Arylated C-C Coupled Product Suzuki->Arylated Aminated C-N Coupled Product Buchwald->Aminated Direct_Arylated Directly Arylated Product CH_Activation->Direct_Arylated

Caption: General strategies for the functionalization of the pyrazolo[4,3-b]pyridine core.

suzuki_workflow Start Start: 3-Bromo-1H-pyrazolo[4,3-b]pyridine Step1 Combine with Arylboronic Acid, Pd(PPh₃)₄, and Na₂CO₃ in Dioxane/H₂O Start->Step1 Step2 Heat to Reflux (100 °C, 6-12h) Step1->Step2 Step3 Work-up: Aqueous Extraction Step2->Step3 Step4 Purification: Column Chromatography Step3->Step4 End Product: 3-Aryl-1H-pyrazolo[4,3-b]pyridine Step4->End

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

buchwald_workflow Start Start: 3-Bromo-1H-pyrazolo[4,3-b]pyridine Step1 Combine with Amine, Pd₂(dba)₃, Xantphos, and NaOtBu in Toluene Start->Step1 Step2 Heat at 110 °C (12-24h) Step1->Step2 Step3 Work-up: Filtration and Extraction Step2->Step3 Step4 Purification: Column Chromatography Step3->Step4 End Product: 3-Amino-1H-pyrazolo[4,3-b]pyridine Step4->End

Caption: Workflow for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: Design and Synthesis of Novel 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel derivatives based on the 3-bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine core. This scaffold serves as a versatile template for the development of potent kinase inhibitors, a class of targeted therapeutics with significant applications in oncology and other diseases. The strategic placement of halogen atoms at the 3- and 5-positions offers orthogonal handles for chemical diversification through modern cross-coupling methodologies, enabling the exploration of the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties. Pyrazolopyridine derivatives have shown promise as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1][2][3][4]

Design Strategy

The design of novel this compound derivatives as kinase inhibitors focuses on leveraging the structural features of the scaffold to achieve high-affinity binding to the ATP-binding pocket of the target kinase. The pyrazolo[4,3-b]pyridine core acts as a bioisostere of the adenine ring of ATP, with the pyrazole nitrogen atoms forming key hydrogen bond interactions with the hinge region of the kinase. The bromine atom at the 3-position and the chlorine atom at the 5-position serve as key points for diversification.

  • 3-Position (Bromo): The bromine atom can be readily displaced or utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl substituents.[5][6] These groups can extend into the solvent-exposed region of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.

  • 5-Position (Chloro): The chlorine atom can be substituted with various nucleophiles, including amines, via Buchwald-Hartwig amination.[7][8][9] This allows for the introduction of moieties that can form additional hydrogen bonds or occupy hydrophobic pockets within the kinase domain.

Synthesis and Derivatization Workflow

The overall workflow for the synthesis and derivatization of the this compound core is depicted below. The synthesis of the core can be achieved through a multi-step sequence starting from readily available pyridine precursors. Subsequent derivatization at the 3- and 5-positions is accomplished using palladium-catalyzed cross-coupling reactions.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Start 2,6-dichloropyridine-3-amine Nitration Nitration Start->Nitration Intermediate1 2,6-dichloro-3-nitropyridine Nitration->Intermediate1 Cyclization Cyclization with Hydrazine Intermediate1->Cyclization Intermediate2 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine Cyclization->Intermediate2 Sandmeyer Sandmeyer Reaction Intermediate2->Sandmeyer Core This compound Sandmeyer->Core Suzuki Suzuki Coupling (at 3-position) Core->Suzuki Buchwald Buchwald-Hartwig Amination (at 5-position) Core->Buchwald Derivatives Novel Kinase Inhibitors Suzuki->Derivatives Buchwald->Derivatives

Caption: Synthetic and derivatization workflow for novel inhibitors.

Quantitative Data Summary

The following table summarizes representative in vitro kinase inhibitory activities of hypothetical derivatives of this compound against Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A. The data is presented to illustrate the potential potency of this compound class, drawing on reported values for structurally related pyrazolopyridine inhibitors.[1][3]

Compound IDR1 (at 3-position)R2 (at 5-position)CDK2/Cyclin A IC50 (nM)
BCPP-01 Phenyl-Cl150
BCPP-02 4-Fluorophenyl-Cl85
BCPP-03 2-Thienyl-Cl120
BCPP-04 -BrAniline95
BCPP-05 -Br4-Fluoroaniline60
BCPP-06 PhenylAniline25
BCPP-07 4-Fluorophenyl4-Fluoroaniline10
BCPP-08 2-ThienylAniline45
Roscovitine (Reference) --394[1]

Mechanism of Action: CDK2 Inhibition and Cell Cycle Regulation

Derivatives of the this compound scaffold are designed to inhibit the activity of Cyclin-Dependent Kinases (CDKs), particularly CDK2. CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By binding to the ATP pocket of CDK2, these inhibitors prevent the phosphorylation of key substrates, leading to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in cancer cells.

G cluster_pathway CDK2-Mediated Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition promotes DNA_Replication DNA Replication G1_S_Transition->DNA_Replication BCPP_Derivative This compound Derivative BCPP_Derivative->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK2 pathway by pyrazolopyridine derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol is a proposed synthetic route based on established methodologies for related heterocyclic systems.

Step 1: Nitration of 2,6-dichloropyridine-3-amine

  • To a solution of 2,6-dichloropyridine-3-amine (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-3-nitropyridine.

Step 2: Cyclization to 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine

  • Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine.

Step 3: Sandmeyer Reaction to this compound

  • Suspend 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid at 60 °C.

  • Add the diazonium salt solution to the hot copper(I) bromide solution and heat the mixture at 80 °C for 1 hour.

  • Cool the reaction to room temperature, neutralize with aqueous ammonia, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the title compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Derivatization at the 3-Position
  • To a microwave vial, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for Derivatization at the 5-Position
  • To a dry Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 4: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol is a general guideline for determining the in vitro potency of the synthesized compounds.

Reagents and Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 as substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the substrate (Histone H1), and the diluted test compound or DMSO (for control).

  • Add the CDK2/Cyclin A enzyme to initiate the pre-incubation for 10 minutes at room temperature.

  • Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding a solution of phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic and derivatization protocols outlined in this document provide a robust framework for accessing a diverse library of compounds. The representative biological data highlights the potential of this scaffold to yield potent inhibitors of therapeutically relevant kinases such as CDK2. Further optimization of these derivatives, guided by structure-activity relationship studies and in silico modeling, may lead to the discovery of new drug candidates for the treatment of cancer and other proliferative diseases.

References

Application Notes and Protocols for the Characterization of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, the protocols and expected data presented herein are based on established methods for closely related halogenated pyrazolopyridine analogs. This document offers detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Compound Profile

Structure:

Caption: General workflow for the synthesis and analytical characterization.

HPLC_Protocol_Flowchart start Start HPLC Analysis prep_sample Prepare Sample in Mobile Phase start->prep_sample setup_instrument Set Up HPLC System (Column, Mobile Phase, Detector) prep_sample->setup_instrument inject_sample Inject Sample setup_instrument->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_peak Detect Peak at 254 nm run_gradient->detect_peak analyze_data Analyze Data (Retention Time, Peak Area) detect_peak->analyze_data end End analyze_data->end

Caption: Step-by-step HPLC analysis protocol.

NMR_Analysis_Logic cluster_H1 ¹H NMR Data Interpretation cluster_C13 ¹³C NMR Data Interpretation Sample This compound H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR H_Shifts Chemical Shifts (ppm) H1_NMR->H_Shifts H_Splitting Splitting Patterns (J-coupling) H1_NMR->H_Splitting H_Integration Integration (Proton Count) H1_NMR->H_Integration C_Shifts Chemical Shifts (ppm) C13_NMR->C_Shifts C_Count Number of Signals C13_NMR->C_Count Structure Proposed Structure H_Shifts->Structure H_Splitting->Structure H_Integration->Structure C_Shifts->Structure C_Count->Structure

Caption: Logic for structural elucidation using NMR data.

Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and is of significant interest to the pharmaceutical industry. The functionalization of this core structure through cross-coupling reactions is a key strategy for the synthesis of novel drug candidates. This document provides detailed application notes and representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. These protocols are based on established methodologies for similar heterocyclic systems and are intended to serve as a starting point for reaction optimization.

The presence of two distinct halogen atoms on the pyrazolo[4,3-b]pyridine core, a bromine at the 3-position and a chlorine at the 5-position, allows for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, enabling selective substitution at the C3 position.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction can be employed to introduce a variety of aryl and heteroaryl substituents at the C3 position.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with arylboronic acids. These conditions are extrapolated from successful couplings with other brominated heterocyclic compounds.[1][2][3]

ParameterCondition ACondition BCondition C
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G2
Catalyst Loading (mol%) 53-52-4
Ligand --XPhos
Ligand Loading (mol%) --4-8
Base Na₂CO₃K₂CO₃Cs₂CO₃
Base Equivalents 22-32
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)1,4-Dioxane
Temperature (°C) 90-10080-110100
Reaction Time (h) 12-248-1612-18
Typical Yield (%) 60-8570-9575-98
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2 equivalents)

  • Toluene/Water (10:1 mixture, degassed)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product 3-Aryl-5-chloro-1H-pyrazolo[4,3-b]pyridine

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4] This reaction can be utilized to introduce primary or secondary amines at the C3 position of this compound, leveraging the higher reactivity of the C-Br bond.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound. These conditions are based on protocols for similar heteroaryl bromides.[5]

ParameterCondition ACondition BCondition C
Palladium Catalyst Pd₂(dba)₃Pd(OAc)₂RuPhos Pd G3
Catalyst Loading (mol%) 2-42-51-3
Ligand XantphosBINAPRuPhos
Ligand Loading (mol%) 4-84-102-6
Base NaOtBuK₃PO₄LHMDS
Base Equivalents 1.5-221.5
Solvent Toluene1,4-DioxaneTHF
Temperature (°C) 90-110100-12080-100
Reaction Time (h) 12-2416-308-18
Typical Yield (%) 55-8065-9070-95
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1-1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.5 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.5 equivalents) to a dry Schlenk tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.1-1.5 equivalents) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Ligand\nExchange Ligand Exchange Ar-Pd(II)-Br(L2)->Ligand\nExchange R'R''NH, Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ligand\nExchange->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'R'' Product (Ar-NR'R'') Reductive\nElimination->Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The Suzuki-Miyaura and Buchwald-Hartwig coupling reactions are powerful tools for the regioselective functionalization of this compound at the C3 position. The provided protocols offer a solid foundation for the synthesis of a diverse library of substituted pyrazolo[4,3-b]pyridines for applications in drug discovery and development. Researchers should note that optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve optimal yields for specific substrates.

References

Application Notes and Protocols for Evaluating the Efficacy of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing cell-based assays to determine the efficacy of the novel compound, 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. The pyrazolo[4,3-b]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3] Derivatives of this and similar pyrazolopyridine structures have demonstrated activity against a range of protein kinases, including c-Met, FGFR, TBK1, and TRK kinases, which are implicated in various cancers.[4][5][6][7]

The following protocols outline a tiered approach to characterizing the cellular effects of this compound. This begins with a primary assessment of its impact on cell viability, followed by secondary assays to elucidate the underlying mechanism of action, such as apoptosis induction and cell cycle arrest.

Tier 1: Primary Efficacy Screening - Cell Viability Assay

A foundational step in assessing the efficacy of a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100
0.011.2297.6
0.11.1088.0
10.8568.0
100.4536.0
1000.1512.0

Note: The data above is for illustrative purposes only.

Tier 2: Mechanistic Elucidation Assays

Should this compound demonstrate significant anti-proliferative activity, the following assays can be employed to investigate the underlying mechanism.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To determine if the compound induces apoptosis (programmed cell death).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or are necrotic.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control95221
IC506025105
2x IC5030402010

Note: The data above is for illustrative purposes only.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine if the compound causes cell cycle arrest at a specific phase.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation and Staining:

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control602515
IC50751510
2x IC5085105

Note: The data above is for illustrative purposes only, suggesting a G0/G1 phase arrest.

Visualizations

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation start Start: Compound Synthesis (this compound) assay1 Protocol 1: MTT Cell Viability Assay start->assay1 decision1 Significant anti-proliferative activity observed? assay1->decision1 assay2 Protocol 2: Annexin V-FITC/PI Apoptosis Assay decision1->assay2 Yes assay3 Protocol 3: Cell Cycle Analysis decision1->assay3 Yes end End: Efficacy Profile Established decision1->end No assay2->end assay3->end

Caption: Tiered experimental workflow for efficacy testing.

mtt_assay_workflow step1 Seed cells in 96-well plate step2 Incubate for 24h step1->step2 step3 Treat with compound dilutions step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT solution step4->step5 step6 Incubate for 4h step5->step6 step7 Solubilize formazan with DMSO step6->step7 step8 Read absorbance at 570 nm step7->step8 step9 Analyze data and determine IC50 step8->step9

Caption: Workflow for the MTT cell viability assay.

kinase_signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k compound This compound compound->rtk Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Representative kinase signaling pathway potentially targeted.

References

Use of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established synthetic methodologies for analogous heterocyclic compounds. Due to the limited availability of published data specifically for this compound, these represent proposed applications and require experimental validation.

Introduction

This compound is a halogenated heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. The pyrazolo[4,3-b]pyridine scaffold is a recognized pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of two distinct halogen atoms (bromine and chlorine) at the 3- and 5-positions, respectively, allows for selective and sequential functionalization through various cross-coupling reactions. This enables the synthesis of diverse libraries of substituted pyrazolo[4,3-b]pyridines for drug discovery and development.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound can be adapted from methodologies used for the synthesis of related pyrazolo[4,3-b]pyridines, which often commence from substituted pyridines. A potential pathway starts from 2,5-dichloro-3-nitropyridine.

Synthesis_of_this compound start 2,5-Dichloro-3-nitropyridine intermediate1 2-(Hydrazinyl)-5-chloro-3-nitropyridine start->intermediate1 Hydrazine hydrate intermediate2 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-amine intermediate1->intermediate2 Cyclization (e.g., heat or acid catalysis) intermediate3 This compound intermediate2->intermediate3 Sandmeyer Reaction (NaNO2, HBr, CuBr) Suzuki_Coupling_Workflow start This compound product 3-Aryl-5-chloro-1H-pyrazolo[4,3-b]pyridine start->product Suzuki Coupling reagents Ar-B(OH)2 Pd catalyst Base reagents->product Buchwald-Hartwig_Amination_Workflow start This compound product N-Substituted-5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine start->product Buchwald-Hartwig Amination reagents R2NH Pd catalyst Ligand Base reagents->product Sonogashira_Coupling_Workflow start This compound product 5-Chloro-3-(alkynyl)-1H-pyrazolo[4,3-b]pyridine start->product Sonogashira Coupling reagents Terminal Alkyne Pd catalyst Cu(I) cocatalyst Base reagents->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine synthesis. The following information is based on established synthetic routes for related pyrazolopyridine compounds and general organic synthesis principles.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing the pyrazolo[4,3-b]pyridine core?

A1: A prevalent method for synthesizing the pyrazolo[4,3-b]pyridine scaffold involves the reaction of a substituted 2-chloronicotinaldehyde derivative with a hydrazine, followed by cyclization. Another approach is the modified Japp–Klingemann reaction starting from 2-chloro-3-nitropyridines.[1] Subsequent halogenation steps can then be performed to introduce the bromo and chloro substituents at the desired positions.

Q2: I am experiencing low yields in my synthesis. What are the most critical parameters to optimize?

A2: Low yields can often be attributed to several factors. The most critical parameters to investigate are:

  • Reaction Temperature: The temperature for both the initial cyclization and subsequent halogenation steps can significantly impact yield and side product formation.

  • Choice of Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics.

  • Purity of Starting Materials: Impurities in the starting materials can lead to undesired side reactions and lower the yield of the target compound.

  • Reaction Time: Both insufficient and excessive reaction times can be detrimental to the yield. Monitoring the reaction progress by TLC or LC-MS is crucial.

Q3: How can I minimize the formation of regioisomers?

A3: The formation of regioisomers is a common challenge in the synthesis of substituted heterocyclic compounds. To minimize their formation:

  • Protecting Groups: Employing protecting groups on the pyrazole nitrogen can direct the halogenation to the desired position.

  • Controlled Addition of Reagents: Slow, dropwise addition of the halogenating agent at a controlled temperature can improve regioselectivity.

  • Choice of Halogenating Agent: Different halogenating agents (e.g., N-Bromosuccinimide vs. Bromine) can exhibit different regioselectivities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or incorrect reaction conditions.- Ensure the purity and reactivity of starting materials and reagents. - Verify the reaction temperature and atmosphere (e.g., inert gas). - Screen different solvents to improve solubility and reaction rate.
Multiple Spots on TLC (Side Product Formation) - Incorrect reaction temperature (too high or too low). - Presence of impurities in starting materials. - Non-optimal stoichiometry of reagents.- Optimize the reaction temperature. - Purify starting materials before use. - Perform a stoichiometry screen to find the optimal ratio of reactants.
Difficulty in Product Purification - Co-elution of product with impurities or starting materials. - Product instability on silica gel.- Explore different solvent systems for column chromatography. - Consider alternative purification methods such as recrystallization or preparative HPLC. - If the product is unstable on silica, consider using a different stationary phase like alumina.
Inconsistent Yields - Variability in reagent quality. - Fluctuations in reaction conditions. - Moisture in the reaction.- Use reagents from a consistent, high-quality source. - Maintain strict control over reaction parameters (temperature, time, stirring speed). - Ensure all glassware is oven-dried and reactions are run under an inert atmosphere if reagents are moisture-sensitive.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar compounds. These should be considered as a starting point and may require optimization for the specific synthesis of this compound.

Protocol 1: Synthesis of Pyrazolo[4,3-b]pyridine Core via Cyclization

This protocol is adapted from the synthesis of related pyrazolo[3,4-b]pyridine compounds.

  • Reaction Setup: To a solution of a suitable 2,6-dichloro-3-formylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add hydrazine hydrate (1.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Bromination of the Pyrazolopyridine Core

This protocol is a general procedure for the bromination of a pyrazolopyridine scaffold.

  • Reaction Setup: Dissolve the 5-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., DMF or acetic acid).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of related halogenated pyrazolopyridines, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Conditions for Pyrazolopyridine Core Synthesis

Starting Material Reagent Solvent Temperature Time Yield (%) Reference
2-fluoro-5-bromopyridine-3-carbaldehydeHydrazineEthanolRefluxOvernight~46%[2][3]
5-bromo-2-hydrazinopyridine hydrochloride-DMFRefluxOvernight-[2]

Table 2: Conditions for Bromination

Substrate Brominating Agent Solvent Temperature Time Yield (%) Reference
5-Chloropyrazolo[1,5-a]pyrimidineN-BromosuccinimideDMFRoom Temp1 h94%[4]
5-chloro-pyrazolo[1,5-a]pyrimidineBromineAcetic AcidRoom Temp1 h49-82%[4]

Visualizations

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_synthesis Synthesis cluster_bromination Bromination start Starting Materials reaction Cyclization Reaction start->reaction workup1 Work-up & Purification reaction->workup1 intermediate 5-Chloro-1H-pyrazolo[4,3-b]pyridine workup1->intermediate bromination_reaction Bromination intermediate->bromination_reaction workup2 Work-up & Purification bromination_reaction->workup2 product This compound workup2->product

Caption: General experimental workflow for the synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Reaction Conditions start->cause1 cause2 Reagent Quality start->cause2 cause3 Side Reactions start->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Screen Solvents cause1->solution1b solution2a Check Reagent Purity cause2->solution2a solution2b Use Fresh Reagents cause2->solution2b solution3a Adjust Stoichiometry cause3->solution3a solution3b Use Protecting Groups cause3->solution3b

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses potential problems and offers solutions based on established purification techniques for related halogenated heterocyclic compounds.

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery After Column Chromatography Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds like halogenated heterocycles.- Deactivate Silica Gel: Flush the packed column with a solvent system containing 1-3% triethylamine. Equilibrate the column with your mobile phase before loading the sample. - Alternative Stationary Phase: Consider using a more neutral stationary phase such as alumina or Florisil.
Inappropriate Mobile Phase Polarity: The selected solvent system may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column.- Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for bromo-chloro heterocycles is a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for the target compound.[1]
Product is an Oil Instead of a Solid Residual Solvent: Trace amounts of high-boiling point solvents from the reaction or purification may remain.- High-Vacuum Drying: Dry the sample under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. - Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) to the oil and stir vigorously. This can often induce precipitation of the solid product.
Presence of Impurities: Certain impurities can act as a eutectic mixture, preventing crystallization.- Re-purification: If the product is still an oil after rigorous drying, a second purification step (e.g., another column or recrystallization) may be necessary.
Recrystallization Fails to Yield Crystals Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent at all temperatures.- Solvent Screening: Test the solubility of the crude product in a variety of solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). A good recrystallization solvent will dissolve the compound when hot but not when cold.[2]
Solution is Not Saturated: An excess of solvent may have been used.- Solvent Evaporation: Slowly evaporate the solvent from the solution until it becomes cloudy, then gently heat to redissolve and allow to cool slowly.
Oiling Out: The compound may be separating as a liquid phase instead of forming crystals, which is common with water/alcohol mixtures.[2]- Use a Solvent Pair: Dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature and then add a poorer solvent (e.g., water or hexanes) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[2][3]
Multiple Spots on TLC After Purification Co-eluting Impurities: An impurity may have a similar polarity to the product in the chosen mobile phase.- Change Mobile Phase System: Try a different combination of solvents with different selectivities (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).[4]
Compound Decomposition on TLC Plate: The compound may be unstable on the silica gel of the TLC plate.- Use Deactivated TLC Plates: Prepare TLC plates with a small amount of base (e.g., triethylamine) in the slurry or mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for compounds like this compound?

A1: The most frequently employed purification methods for substituted pyrazolopyridines and related halogenated heterocycles are column chromatography and recrystallization. Simple washing with appropriate solvents can also be effective for removing certain impurities.[4][5][6]

Q2: What are some potential impurities I should be aware of during the synthesis of this compound?

A2: While specific impurities depend on the synthetic route, common side-products in the synthesis of pyrazolopyridines can include starting materials, regioisomers, and products of incomplete reactions (e.g., non-brominated or non-chlorinated precursors). Over-bromination or other side reactions on the heterocyclic core are also possible.

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound is often a good starting point for column separation.[1] For compounds of this type, mixtures of hexanes and ethyl acetate or dichloromethane and methanol are commonly used.[4]

Q4: My compound appears to be unstable on silica gel. What are my options?

A4: If you suspect your compound is degrading on silica gel, you can try deactivating the silica by pre-treating the column with a solvent mixture containing a small amount of a base like triethylamine.[1] Alternatively, you can use a different stationary phase such as neutral alumina or Florisil.

Q5: What is a good starting point for recrystallizing this compound?

A5: For halogenated aromatic compounds, alcohols such as ethanol or isopropanol are often good recrystallization solvents.[5] You can also try solvent pairs, such as ethanol/water, toluene/hexane, or ethyl acetate/hexane.[2] It is always best to perform small-scale solubility tests to find the optimal solvent or solvent pair.

Quantitative Data Summary

The following table summarizes typical solvent systems used for the purification of related pyrazolopyridine derivatives, which can serve as a starting point for the purification of this compound.

Purification MethodCompound TypeSolvent System / SolventsTypical PurityReference
Column Chromatography Substituted PyrazolopyridineDichloromethane / Methanol (9:1 to 4:1 v/v)>95%[4]
Column Chromatography Bromo-Chloro HeterocycleHexane / Ethyl Acetate (gradient)>98%BenchChem Guide
Recrystallization Bromo-Chloro Pyrazole Carboxylic AcidIsopropanol>99.5%[5]
Recrystallization Tetrahydro-PyrazolopyridineEthanol (90%)High[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of crude this compound using silica gel chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the packed silica gel.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column with a pipette.

3. Elution:

  • Begin eluting with the initial low-polarity mobile phase.

  • Collect fractions and monitor their composition by TLC.

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying the title compound by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.

  • Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate).

  • Heat the tubes to the boiling point of the solvent to check for dissolution.

  • Allow the solutions to cool to room temperature and then in an ice bath to observe crystal formation. The best solvent will dissolve the compound when hot and yield a good recovery of crystals upon cooling.

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration to remove it.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Diagrams

PurificationWorkflow start Crude 3-Bromo-5-chloro- 1H-pyrazolo[4,3-b]pyridine is_solid Is the Crude Product a Solid? start->is_solid check_purity Assess Purity (TLC/NMR) final_product Pure Product check_purity->final_product High Purity further_purification Further Purification Needed? check_purity->further_purification Low Purity recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No (Oil) recrystallization->check_purity column->check_purity washing Solvent Washing / Trituration washing->check_purity further_purification->column From Recrystallization further_purification->washing From Column further_purification->final_product Acceptable

Caption: Decision workflow for selecting a purification method.

References

Overcoming solubility issues of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the general solubility characteristics of this compound?

Answer: this compound is a heterocyclic organic compound that, like many molecules in drug discovery, is predicted to have low aqueous solubility.[1] Its solubility is expected to be poor in neutral aqueous buffers but can be significantly improved in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[2][3]

For in vitro assays, the standard practice is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous assay medium.[4] However, this dilution step can often lead to precipitation if the compound's aqueous solubility limit is exceeded.[5]

Table 1: Physicochemical Properties of this compound (Note: Some properties are estimated based on the chemical structure as specific experimental data is not publicly available.)

PropertyValueSource
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Appearance Predicted to be a solid
pKa (Predicted) Basic pKa ~2-3 (Pyridine N), Acidic pKa ~8-9 (Pyrazole NH)Inferred from structure
cLogP (Predicted) ~2.5 - 3.5Inferred from structure
Aqueous Solubility Predicted to be low (<10 µg/mL)Inferred from cLogP
DMSO Solubility ≥ 20 mg/mLGeneral for similar compounds
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

Answer: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is diluted into an aqueous solution where it is less soluble.[6] The DMSO concentration is rapidly lowered, and the compound precipitates out of the solution.[5]

Here is a step-by-step troubleshooting guide to address this problem:

  • Reduce Final Compound Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize the Dilution Method: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions or add the stock solution dropwise while gently vortexing the medium to allow for more gradual solvent mixing.[6] Using pre-warmed (37°C) media can also help maintain solubility.[7]

  • Minimize Final DMSO Concentration: While DMSO is an excellent solvent, its final concentration in cell-based assays should be kept low (ideally ≤0.1% and not exceeding 0.5%) to avoid cellular toxicity and solvent-induced effects.[4][8] Preparing a more concentrated stock solution allows for a smaller volume to be added to the final medium, but this must be balanced against the risk of precipitation.[4]

Table 2: Recommended Maximum Final Co-solvent Concentrations in Cell-Based Assays

SolventRecommended Max. ConcentrationNotes
DMSO ≤ 0.5%Concentrations above 1% can be cytotoxic to many cell lines.[4]
Ethanol ≤ 0.5%Can affect cellular processes even at low concentrations.[8]
PEG 400 ≤ 1.0%Generally well-tolerated but can increase medium viscosity.

Below is a workflow to guide your preparation process and a decision tree for troubleshooting precipitation.

G Diagram 1: General Workflow for Compound Preparation cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_assay Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10-50 mM) weigh->dissolve warm_media Pre-warm Assay Medium to 37°C dissolve->warm_media add_stock Add Stock to Medium (Dropwise with mixing) warm_media->add_stock final_dilution Perform Final Dilution in Assay Plate add_stock->final_dilution incubate Incubate Cells final_dilution->incubate

Caption: General workflow for preparing the compound for an in vitro assay.

G Diagram 2: Troubleshooting Precipitation start Precipitation Observed? stock_clear Is Stock Solution (100% DMSO) Clear? start->stock_clear action_remake_stock Action: Remake Stock. Ensure complete dissolution (sonicate/warm if needed). stock_clear->action_remake_stock No conc_too_high Is Final Concentration >10 µM? stock_clear->conc_too_high Yes end_ok Problem Solved action_remake_stock->end_ok action_lower_conc Action: Lower final concentration. Determine max soluble conc. conc_too_high->action_lower_conc Yes dilution_method Using Dropwise Addition & Warmed Media? conc_too_high->dilution_method No action_lower_conc->end_ok action_optimize_dilution Action: Add stock slowly to warmed (37°C) media with gentle mixing. dilution_method->action_optimize_dilution No alt_strategy Still Precipitates? dilution_method->alt_strategy Yes action_optimize_dilution->end_ok action_alt_formulation Action: Use alternative strategy (Co-solvents, Cyclodextrin, Nanosuspension). alt_strategy->action_alt_formulation Yes alt_strategy->end_ok No action_alt_formulation->end_ok

Caption: Troubleshooting decision tree for compound precipitation.

Q3: What alternative formulation strategies can I use to improve the solubility of this compound for in vitro assays?

Answer: If optimizing the dilution of a DMSO stock is insufficient, several formulation strategies can be employed to enhance the aqueous solubility of this compound.

  • Co-solvency: Using a mixture of solvents can increase solubility.[9] This involves dissolving the compound in a water-miscible co-solvent system. Common co-solvents for in vitro use include PEG 400, propylene glycol, and ethanol, often in combination with DMSO.[10]

  • pH Adjustment: The pyrazolopyridine structure contains both weakly basic (pyridine nitrogen) and weakly acidic (pyrazole NH) functional groups. Adjusting the pH of the medium can ionize the compound, which typically increases aqueous solubility.[] For this compound, lowering the pH (e.g., to pH 5.0-6.5) may protonate the pyridine nitrogen, enhancing solubility. However, any pH modification must be compatible with the health and viability of the cells in your assay.[12]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part and increasing the apparent water solubility of the compound.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for this purpose.[16][17]

  • Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range.[18] The increased surface area enhances the dissolution rate and saturation solubility.[19][20][21] This method requires specialized equipment (e.g., high-pressure homogenizers or mills) and is typically used in later-stage drug development but can be adapted for in vitro studies.[22]

Table 3: Hypothetical Solubility of this compound in Different Formulation Systems (Note: These values are illustrative examples for comparison.)

Formulation System (in PBS pH 7.4)Achievable Concentration (µM)
Aqueous Buffer (PBS) < 1
0.5% DMSO 5 - 15
5% DMSO / 10% PEG 400 50 - 100
10 mM HP-β-Cyclodextrin 75 - 150
Nanosuspension > 200

Table 4: Hypothetical pH-Dependent Aqueous Solubility (Note: These values are illustrative examples.)

pH of Aqueous BufferSolubility (µg/mL)
5.5 ~15
6.5 ~5
7.4 < 2
8.5 < 2
Q4: How can I determine the maximum soluble concentration of this compound in my specific assay medium?

Answer: Determining the kinetic solubility in your exact assay medium (including serum, if applicable) is a critical step.[23] A simple visual or spectrophotometric method can be used.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution.[4][24]

  • Calculate Mass: To prepare 1 mL of a 100 mM stock solution of this compound (MW: 232.47 g/mol ), weigh out 23.25 mg of the compound powder.

  • Dispense Compound: Carefully transfer the weighed powder into a sterile, conical-bottom microcentrifuge tube or glass vial.

  • Add Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious of potential compound degradation.[25]

  • Inspect: Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[24]

Protocol 2: Kinetic Solubility Assessment in Assay Medium

This protocol helps determine the maximum concentration at which the compound remains in solution under your experimental conditions.[23]

  • Prepare Stock: Use a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Medium: Dispense 198 µL of your complete cell culture medium (pre-warmed to 37°C) into multiple wells of a clear 96-well plate.

  • Create Dilutions:

    • To the first well, add 2 µL of the 10 mM stock to the 198 µL of medium. Mix well by pipetting up and down. This creates a 100 µM solution with 1% DMSO.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next well (already containing 100 µL of medium), and so on across the plate.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 2 hours, 24 hours).

  • Assess Precipitation:

    • Visual Inspection: Check each well for visible signs of precipitation (cloudiness, crystals, film).

    • Spectrophotometry: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance compared to the vehicle control indicates light scattering from precipitated particles.

  • Determine Maximum Concentration: The highest concentration that remains clear both visually and by absorbance is the maximum working soluble concentration for your experiment.[23]

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility

This protocol describes how to prepare a compound solution using cyclodextrins.[13][14]

  • Prepare HP-β-CD Solution: Prepare a 100 mM solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free medium).

  • Prepare Compound Stock: Create a high-concentration stock of this compound in DMSO (e.g., 100 mM).

  • Form the Complex:

    • Slowly add a small volume of the DMSO stock solution to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to the compound should be at least 10:1 to start.

    • For example, add 10 µL of 100 mM compound stock to 990 µL of 100 mM HP-β-CD solution. This results in a 1 mM compound solution in a 99 mM HP-β-CD vehicle with 1% DMSO.

  • Equilibrate: Allow the mixture to equilibrate by rotating it at room temperature for at least 1-2 hours, or overnight if possible, to ensure maximum complex formation.

  • Filter and Use: Filter the resulting solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates. This clear solution can then be used for dilutions in your final assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.

References

Assessing the stability of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. It includes troubleshooting guides for common experimental issues, frequently asked questions regarding its stability and handling, and key technical data.

Compound Information

PropertyValueSource(s)
Molecular Formula C₆H₃BrClN₃
Molecular Weight 232.47 g/mol
Appearance Solid
CAS Number 1245649-96-0
Storage Class 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to moisture and light. For long-term storage, refrigeration is recommended.

Q2: Is this compound stable in common organic solvents?

A2: While specific stability data in various solvents is not extensively documented, pyrazolo[3,4-b]pyridine scaffolds are generally stable in common anhydrous organic solvents such as DMF, DMSO, THF, and dioxane at room temperature for the duration of a typical reaction.[1] However, prolonged storage in solution is not recommended as it may lead to slow degradation. For reactions sensitive to moisture, ensure the use of anhydrous solvents.

Q3: Is the compound sensitive to acidic or basic conditions?

A3: The pyrazole ring system is generally stable, but the pyridine ring nitrogen can be protonated under acidic conditions, potentially altering reactivity.[1] Strong basic conditions, especially at elevated temperatures, may lead to decomposition or side reactions. It is advisable to perform a small-scale trial to assess stability under specific acidic or basic conditions before proceeding with a large-scale reaction.

Q4: Which halogen is more reactive in cross-coupling reactions, the bromine at C3 or the chlorine at C5?

A4: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl. This is due to the difference in carbon-halogen bond dissociation energies.[2][3] Therefore, the C-Br bond at the 3-position is expected to be significantly more reactive than the C-Cl bond at the 5-position, allowing for selective functionalization at the C3 position under carefully controlled conditions.

Q5: Are there any known incompatibilities for this compound?

A5: Specific incompatibility data is limited. However, as a general precaution for halogenated heterocyclic compounds, avoid strong reducing agents, as they can cause dehalogenation.[4][5] Also, avoid strong oxidizing agents and highly reactive nucleophiles unless they are part of the intended reaction, as they may lead to degradation or unwanted side reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Possible Causes & Solutions:

  • Poor Reagent Quality: Ensure the purity of your starting material, boronic acid/ester or amine, and that the solvent is anhydrous.

  • Inactive Catalyst: The palladium catalyst may be inactive. Use a fresh batch of catalyst and ensure proper handling under an inert atmosphere.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and choice of base are critical. A trial run to optimize these parameters is recommended. For the less reactive C-Cl bond, more forcing conditions (higher temperature, stronger base, more specialized ligand) may be necessary compared to the C-Br bond.[2]

  • Debromination Side Reaction: A common side reaction is the reduction of the C-Br bond, especially if the reaction is run for an extended period or at a very high temperature.[6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Issue 2: Formation of an Unexpected Byproduct

Possible Causes & Solutions:

  • Dehalogenation: As mentioned, reductive dehalogenation can occur, leading to the formation of 5-chloro-1H-pyrazolo[4,3-b]pyridine (from debromination) or 3-bromo-1H-pyrazolo[4,3-b]pyridine (from dechlorination, less likely).[4][5] This can be minimized by using a shorter reaction time and avoiding harsh reducing conditions.

  • Reaction at the N-H position: The pyrazole N-H is acidic and can react with strong bases or electrophiles. If N-functionalization is not desired, protection of this position (e.g., with a PMB or SEM group) may be necessary prior to the main reaction.

  • Isomerization/Rearrangement: While the 1H-tautomer of the pyrazolo[3,4-b]pyridine core is more stable, it is theoretically possible for reactions to occur via the less stable 2H-tautomer under certain conditions, potentially leading to isomeric products.[1]

  • Product Instability: The desired product may be unstable under the reaction or workup conditions. Test the stability of the isolated product under the reaction conditions to rule this out.

  • Dissolve a small, pure sample of the desired product in the reaction solvent.

  • Add the base and any other reagents used in the reaction (excluding the coupling partners).

  • Heat the mixture to the reaction temperature.

  • Monitor the mixture by TLC or LC-MS at regular intervals to check for decomposition.

  • If decomposition is observed, consider modifying the workup procedure (e.g., using a milder base, avoiding acidic or basic washes) or the reaction conditions (e.g., lower temperature).

ByproductFormation cluster_conditions Reaction Conditions cluster_products Potential Byproducts Harsh_Conditions High Temperature or Prolonged Reaction Time Debromination 5-Chloro-1H-pyrazolo[4,3-b]pyridine Harsh_Conditions->Debromination Reductive_Environment Reductive Environment (e.g., certain phosphine ligands, impurities) Reductive_Environment->Debromination Strong_Base Presence of Strong Base N_Alkylation N-Alkylated/Arylated Product Strong_Base->N_Alkylation Starting_Material 3-Bromo-5-chloro- 1H-pyrazolo[4,3-b]pyridine Starting_Material->Debromination Dehalogenation Starting_Material->N_Alkylation N-H Reactivity

Caption: Potential pathways leading to common byproducts.

References

Identifying and minimizing side products in pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of pyrazolo[4,3-b]pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[4,3-b]pyridines, with a focus on a common and well-documented synthetic route commencing from 2-chloro-3-nitropyridines.

Issue 1: Low or No Yield of the Desired Pyrazolo[4,3-b]pyridine

Possible Cause 1: Formation of a Stable Azo-Compound Intermediate

In syntheses employing a modified Japp-Klingemann reaction, the initial azo-coupling product may be too stable under the reaction conditions and fail to undergo the subsequent deacylation and cyclization to the desired pyrazolo[4,3-b]pyridine. This is particularly prevalent under conventional Japp-Klingemann conditions.

Troubleshooting:

  • Choice of Base: The selection of the base is critical for the deacylation and cyclization steps. While weaker bases like pyridine may facilitate the initial azo-coupling, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a secondary amine like pyrrolidine is often required to promote the subsequent transformations.[1][2]

  • Reaction Temperature: While higher temperatures can promote cyclization, they can also lead to the formation of numerous side products.[1][2] It is recommended to perform the azo-coupling at room temperature and then gently heat the reaction to around 40°C after the addition of the stronger base for the cyclization step.[1]

  • pH Control: Increasing the pH can lead to a multitude of side products.[1][2] The reaction should be performed under controlled pH conditions, and a final acidic workup is often employed.[1]

Possible Cause 2: C-N Acetyl Group Migration

An unusual rearrangement involving the C-N migration of an acetyl group can occur, leading to the formation of an N-acetyl-N-arylhydrazone side product. This intermediate has been isolated and characterized, confirming this alternative reaction pathway.[1][2]

Troubleshooting:

  • Nucleophile Choice: The choice of nucleophile to promote the deacylation and cyclization can influence the extent of this rearrangement. Pyrrolidine has been shown to be effective in promoting the desired reaction while minimizing this rearrangement.[1][2]

  • Reaction Monitoring: Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to identify the formation of unexpected intermediates. The rearranged product may appear as a distinct spot from the starting materials and the desired product.

Experimental Protocol: One-pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

This protocol is adapted from a reported efficient synthesis of pyrazolo[4,3-b]pyridines.[1]

Materials:

  • Appropriate nitroaryl-substituted ethyl acetoacetate (1 mmol)

  • Appropriate aryldiazonium tosylate (1.1 mmol)

  • Acetonitrile (MeCN) (5 mL)

  • Pyridine (1 mmol)

  • Pyrrolidine (4 mmol)

  • 1N Hydrochloric acid

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the nitroaryl-substituted ethyl acetoacetate (1 mmol) in MeCN (5 mL) in a round-bottom flask.

  • Add the appropriate aryldiazonium tosylate (1.1 mmol) to the solution, followed by pyridine (1 mmol).

  • Stir the reaction mixture at room temperature for 5-60 minutes, monitoring the progress by TLC.

  • Once the formation of the azo-intermediate is observed, add pyrrolidine (4 mmol) to the reaction mixture.

  • Stir the reaction mixture at 40°C for 15-90 minutes, continuing to monitor by TLC until the desired product is formed.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of 1N hydrochloric acid.

  • Extract the product with CHCl₃.

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography or recrystallization.

Data Presentation

Table 1: Effect of Base and Temperature on Pyrazolo[4,3-b]pyridine Synthesis

Starting MaterialBaseTemperatureObservationReference
Pyridinyl keto ester & Arenediazonium chlorideSodium AcetateIncreasedFormation of numerous side products[1][2]
Pyridinyl keto ester & Arenediazonium tosylatePyridine, then PyrrolidineRT, then 40°CGood yield of desired product[1]

Mandatory Visualization

side_product_formation Pyridinyl_keto_ester Pyridinyl Keto Ester Azo_intermediate Azo-Compound Intermediate Pyridinyl_keto_ester->Azo_intermediate Pyridine, RT Arenediazonium_tosylate Arenediazonium Tosylate Arenediazonium_tosylate->Azo_intermediate Desired_Product Pyrazolo[4,3-b]pyridine Azo_intermediate->Desired_Product Pyrrolidine, 40°C Rearranged_Product N-Acetyl-N-arylhydrazone (Rearrangement Side Product) Azo_intermediate->Rearranged_Product Nucleophilic Catalyst (e.g., Pyrrolidine) Other_Side_Products Other Side Products Azo_intermediate->Other_Side_Products High Temp or High pH

Caption: Formation of the desired pyrazolo[4,3-b]pyridine and potential side products.

troubleshooting_workflow Start Low or No Product Yield Check_TLC Analyze TLC Plate Start->Check_TLC Multiple_Spots Multiple Unidentified Spots? Check_TLC->Multiple_Spots Main_Spot_Not_Product Main Spot is Not Product? Multiple_Spots->Main_Spot_Not_Product No Rearrangement Consider C-N Acetyl Rearrangement - Confirm with characterization - Optimize base and temperature Multiple_Spots->Rearrangement Yes Stable_Azo Consider Stable Azo Intermediate - Use stronger base (e.g., Pyrrolidine) - Gently heat after base addition (40°C) Main_Spot_Not_Product->Stable_Azo Yes High_Polarity_Smear High Polarity Smear/Decomposition? Main_Spot_Not_Product->High_Polarity_Smear No Purification Purify and Characterize Major Spots Stable_Azo->Purification Rearrangement->Purification Harsh_Conditions Reaction Conditions Too Harsh - Lower temperature - Control pH High_Polarity_Smear->Harsh_Conditions Yes High_Polarity_Smear->Purification No

Caption: Troubleshooting workflow for low yield in pyrazolo[4,3-b]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a common challenge in the synthesis of pyrazolopyridines, especially when using unsymmetrical starting materials.

  • Starting Material Selection: The regioselectivity is often dictated by the electronic and steric properties of the substituents on your starting materials. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the nucleophilic center of the aminopyrazole.

  • Protecting Groups: In syntheses starting from aminopyrazoles, using a protecting group on one of the pyrazole nitrogens can direct the cyclization to a specific position, thus avoiding the formation of regioisomers.

  • Catalyst and Solvent Effects: In some cases, the choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule to see how these factors have been optimized.

Q2: I am having difficulty purifying my pyrazolo[4,3-b]pyridine product. What are some effective purification strategies?

A2: Purification of pyrazolo[4,3-b]pyridines can be challenging due to their polarity and potential for co-eluting byproducts.

  • Column Chromatography: Flash column chromatography using silica gel is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute acid solution. The aqueous layer can then be basified to precipitate the purified product, which is then extracted back into an organic solvent.

Q3: Can I use conventional Japp-Klingemann conditions for the synthesis of pyrazolo[4,3-b]pyridines?

A3: While the Japp-Klingemann reaction is a key transformation, conventional conditions (e.g., using sodium acetate as a base and elevated temperatures) have been found to be unsuitable for certain pyrazolo[4,3-b]pyridine syntheses. These conditions often lead to the formation of a stable azo-compound that does not cyclize, or result in the formation of numerous side products.[1][2] A modified, one-pot procedure with careful selection of reagents and controlled temperature is recommended for better yields and purity.[1]

References

Optimizing reaction conditions for substitutions on the 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for substitutions on the 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold. The guidance provided is based on established methodologies for similar heterocyclic systems and should be adapted and optimized for your specific application.

Frequently Asked Questions (FAQs)

Q1: Which positions on the this compound scaffold are most reactive for substitution?

A1: The reactivity of the positions on the pyrazolo[4,3-b]pyridine core is influenced by the electronic properties of the scaffold and the nature of the reaction. Generally, the 3-bromo position is more susceptible to palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination due to the higher reactivity of aryl bromides compared to chlorides in these transformations. The 5-chloro position can also undergo substitution, often requiring more forcing conditions or specialized catalyst systems. For nucleophilic aromatic substitution (SNAr), the reactivity of the halo-positions is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

Q2: What are the key palladium-catalyzed cross-coupling reactions applicable to this scaffold?

A2: The most common and effective palladium-catalyzed cross-coupling reactions for functionalizing this scaffold include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines.[1][2]

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds with terminal alkynes.

Q3: What are the primary challenges when performing substitutions on this scaffold?

A3: Researchers may encounter several challenges, including:

  • Low Reactivity: Aryl chlorides at the 5-position can be less reactive than the bromide at the 3-position, often necessitating more active catalysts and harsher reaction conditions.

  • Side Reactions: Debromination or dehalogenation of the starting material can be a significant side reaction, particularly under harsh conditions or with certain catalyst/ligand combinations.[3]

  • Poor Solubility: The scaffold or its derivatives may have limited solubility in common organic solvents, affecting reaction kinetics and yields.

  • Catalyst Poisoning: The nitrogen atoms in the pyrazolopyridine core can potentially coordinate to the palladium catalyst, leading to deactivation.

  • Purification Difficulties: Separation of the desired product from starting materials, byproducts, and residual catalyst can be challenging. The basic nature of the pyridine nitrogen might cause streaking on silica gel columns.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no product yield.

Potential Cause Troubleshooting Step
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Consider using more advanced catalyst systems like XPhos Pd G2 or G3, which have shown efficacy for challenging substrates.[3]
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.
Poor Solvent Choice Use a solvent system that ensures the solubility of all reactants. Common choices include toluene, dioxane, or solvent mixtures like ethanol/water.[3] Ensure solvents are properly degassed to prevent catalyst oxidation.
Low Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times for challenging couplings.[3][4]
Boronic Acid Decomposition Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the boronic acid is of high quality and has not decomposed during storage.

Issue: Significant debromination/dehalogenation of the starting material.

Potential Cause Troubleshooting Step
Catalyst/Ligand System Certain ligands can promote hydrodehalogenation. Switching to a different ligand, such as a sterically hindered biaryl phosphine ligand (e.g., XPhos, SPhos), can mitigate this side reaction.[3][5]
Reaction Temperature Too High Reduce the reaction temperature and monitor the reaction progress over a longer period.
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous, as water can be a proton source for dehalogenation.
Buchwald-Hartwig Amination

Issue: Low conversion to the desired amine product.

Potential Cause Troubleshooting Step
Incompatible Base Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For base-sensitive substrates, milder bases like DBU can be explored.[6][7]
Ligand Choice The ligand plays a crucial role in the efficiency of the amination. Screen a variety of ligands, such as Xantphos or BrettPhos, which are known to be effective for a broad range of amines.[6][8]
Catalyst Deactivation The amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust pre-catalyst might be necessary.
Sterically Hindered Amine For bulky amines, longer reaction times, higher temperatures, and more sterically demanding ligands may be required.

Issue: Formation of side products.

Potential Cause Troubleshooting Step
Hydrodehalogenation Similar to Suzuki coupling, this can be minimized by optimizing the catalyst, ligand, and reaction temperature.
Homocoupling of Aryl Halide This can occur at high temperatures. Reducing the temperature and ensuring a proper stoichiometry of reagents can help.
Nucleophilic Aromatic Substitution (SNAr)

Issue: No reaction or slow reaction rate.

Potential Cause Troubleshooting Step
Insufficient Activation of the Ring The pyrazolo[4,3-b]pyridine ring is already electron-deficient, but highly reactive nucleophiles are often needed. Consider using stronger nucleophiles or adding a phase-transfer catalyst for biphasic reactions.
Poor Leaving Group Ability While both bromine and chlorine are good leaving groups, their reactivity can be influenced by the reaction conditions. For less reactive nucleophiles, converting the halide to a better leaving group (e.g., a sulfonate) might be an option, though this adds synthetic steps.
Inappropriate Solvent Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the Meisenheimer intermediate.[9]
Low Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), a base such as K₂CO₃ (2.0 eq.), and the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) with the corresponding ligand (e.g., XPhos, 4-10 mol%).[3] Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture (e.g., ethanol/water 4:1).[3] Heat the reaction mixture at the desired temperature (e.g., 80-135 °C), potentially using microwave irradiation, with stirring until the starting material is consumed (monitor by TLC or LC-MS). Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by silica gel flash column chromatography to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a reaction vessel.[10] Add degassed anhydrous solvent (e.g., toluene or dioxane). Add this compound (1.0 eq.) and the amine (1.2 eq.). Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.[10] Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO), add the nucleophile (1.1-2.0 eq.) and a base if necessary (e.g., K₂CO₃ or Et₃N for amine nucleophiles). Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Example Conditions for Suzuki-Miyaura Coupling on a Related Pyrazolopyrimidine Scaffold [3]

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (min)Yield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110-9
2XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)135 (MW)4089
3XPhosPdG3 (10)XPhos (10)-THF8016h3-41

Table 2: General Parameters for Buchwald-Hartwig Amination [6][7]

ParameterTypical Reagents/Conditions
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(MeCN)₂
Ligands Xantphos, BrettPhos, RuPhos
Bases NaOtBu, K₂CO₃, Cs₂CO₃, DBU
Solvents Toluene, Dioxane, THF, DMF
Temperature 80 - 140 °C

Visualizations

Troubleshooting_Workflow start Start: Low Yield in Substitution Reaction reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N snar SNAr reaction_type->snar SNAr suzuki_catalyst Optimize Catalyst/Ligand (e.g., XPhos Pd G2) suzuki->suzuki_catalyst buchwald_base Optimize Base (NaOtBu, DBU) buchwald->buchwald_base snar_nucleophile Increase Nucleophile Strength or Concentration snar->snar_nucleophile suzuki_base Screen Bases (K2CO3, Cs2CO3) suzuki_catalyst->suzuki_base suzuki_temp Increase Temperature (Consider MW) suzuki_base->suzuki_temp suzuki_dehalogenation Debromination? (Change Ligand/Temp) suzuki_temp->suzuki_dehalogenation end Successful Optimization suzuki_temp->end suzuki_dehalogenation->suzuki_catalyst Yes suzuki_dehalogenation->end No buchwald_ligand Screen Ligands (Xantphos, BrettPhos) buchwald_base->buchwald_ligand buchwald_temp Adjust Temperature buchwald_ligand->buchwald_temp buchwald_temp->end snar_solvent Use Polar Aprotic Solvent (DMF, DMSO) snar_nucleophile->snar_solvent snar_temp Increase Temperature snar_solvent->snar_temp snar_temp->end

Caption: A troubleshooting workflow for optimizing substitution reactions.

Experimental_Workflow reagents 1. Combine Reactants (Scaffold, Coupling Partner, Base) catalyst 2. Add Catalyst/Ligand under Inert Atmosphere reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup and Extraction reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for cross-coupling reactions.

References

Challenges and solutions for scaling up 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and effective method for the synthesis of the pyrazolo[4,3-b]pyridine core involves a multi-step sequence starting from commercially available 2,6-dichloropyridine. This route includes nitration, nucleophilic substitution with an amine, cyclization to form the pyrazole ring, followed by bromination.

Q2: What are the critical safety precautions to consider during this synthesis?

The synthesis involves several hazardous reagents and reactions. Key safety precautions include:

  • Nitration: Use of concentrated nitric and sulfuric acids requires a well-ventilated fume hood, appropriate personal protective equipment (PPE) including acid-resistant gloves, and careful temperature control to prevent runaway reactions.

  • Bromination: Bromine is highly corrosive and toxic. It should be handled in a fume hood with appropriate respiratory protection. N-Bromosuccinimide (NBS) is a safer alternative for bromination.

  • Pressure build-up: Some reactions may generate gaseous byproducts, so it is important to ensure adequate venting.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of each step.[1] Developing an effective solvent system for TLC will be crucial for distinguishing between starting materials, intermediates, and the final product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the nitration step Incomplete reaction; Suboptimal reaction temperature.Ensure the reaction goes to completion by monitoring with TLC. Maintain the recommended temperature range to avoid decomposition.
Formation of multiple regioisomers during nitration Reaction conditions favoring mixed isomers.Control the addition rate of the nitrating agent and maintain a consistent temperature. Purification by column chromatography may be necessary.
Poor yield in the amination step Inefficient displacement of the chloro group.Ensure the use of a suitable solvent (e.g., ethanol, DMF). The choice of the amine and reaction temperature is critical.
Incomplete cyclization to the pyrazole ring Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.
Low yield or no reaction during bromination Inactive brominating agent; Unfavorable reaction conditions.Use a fresh bottle of N-Bromosuccinimide (NBS) or bromine. The choice of solvent (e.g., DMF, acetic acid) and temperature is important.[2]
Formation of poly-brominated impurities Excess brominating agent.Use a stoichiometric amount of the brominating agent and monitor the reaction carefully.
Difficulty in purifying the final product Presence of closely related impurities.Optimize the crystallization solvent system. If crystallization is ineffective, column chromatography on silica gel may be required.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative synthesis based on common organic chemistry principles and analogous reactions found in the literature.

Step 1: Nitration of 2,6-dichloropyridine

  • To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, slowly add concentrated nitric acid at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

Step 2: Amination of 2,6-dichloro-3-nitropyridine

  • Dissolve 2,6-dichloro-3-nitropyridine in ethanol.

  • Add a suitable amine (e.g., benzylamine) and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the product.

Step 3: Reductive Cyclization to form the Pyrazole Ring

  • Reduce the nitro group of the aminated product using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation).

  • The resulting diamine will undergo spontaneous or acid-catalyzed cyclization to form the 5-chloro-1H-pyrazolo[4,3-b]pyridine core.

Step 4: Bromination of 5-chloro-1H-pyrazolo[4,3-b]pyridine

  • Dissolve the 5-chloro-1H-pyrazolo[4,3-b]pyridine in a suitable solvent such as DMF or acetic acid.[2]

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.[2]

  • Stir the reaction mixture for the specified time, monitoring by TLC.

  • Upon completion, quench the reaction with water and collect the crude product by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields (Illustrative)

Step Key Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
Nitration 2,6-dichloropyridine, HNO₃, H₂SO₄H₂SO₄0 - 252 - 485 - 95
Amination 2,6-dichloro-3-nitropyridine, BenzylamineEthanol786 - 870 - 85
Cyclization Nitro-amino intermediate, SnCl₂/HClHCl (aq)1002 - 360 - 75
Bromination 5-chloro-1H-pyrazolo[4,3-b]pyridine, NBSDMF251 - 280 - 90

Visualizations

experimental_workflow start Start: 2,6-Dichloropyridine nitration Step 1: Nitration (HNO3, H2SO4) start->nitration amination Step 2: Amination (e.g., Benzylamine) nitration->amination cyclization Step 3: Reductive Cyclization (e.g., SnCl2/HCl) amination->cyclization bromination Step 4: Bromination (NBS) cyclization->bromination end End Product: This compound bromination->end

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm Initial Check check_reagents Verify Reagent Activity start->check_reagents Initial Check optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_sm->optimize_conditions If SM is pure check_reagents->optimize_conditions If reagents are active purification Improve Purification Method (Recrystallization, Chromatography) optimize_conditions->purification If yield is still low success Successful Synthesis purification->success If purity improves

Caption: Troubleshooting logic for synthesis scale-up issues.

References

Technical Support Center: Interpretation of Complex NMR Spectra of Substituted Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting complex NMR spectra of substituted pyrazolo[4,3-b]pyridines. This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, quantitative data summaries, and standardized experimental protocols.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for substituted pyrazolo[4,3-b]pyridines.

Issue 1: Ambiguous Isomer Identification - Distinguishing Pyrazolo[4,3-b]pyridine from Pyrazolo[3,4-b]pyridine

  • Question: I have synthesized a pyrazolopyridine, but I am unsure if I have the [4,3-b] or the [3,4-b] isomer. How can I use NMR to confirm the correct isomer?

    Answer: Distinguishing between these isomers can be challenging due to their structural similarity. However, a combination of 1D and 2D NMR techniques can provide definitive evidence.

    • 1H NMR: The chemical shift of the lone proton on the pyridine ring (H5 for the [4,3-b] isomer and H5 for the [3,4-b] isomer) can be a key indicator. In many cases, the electronic environment will result in distinct chemical shifts for these protons. However, this is highly dependent on the substitution pattern.

    • 13C NMR: The chemical shifts of the quaternary carbons at the ring fusion (C3a, C7a) are often different between the two isomers.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful technique for isomer differentiation. Look for long-range correlations between protons on the pyrazole and pyridine rings to the quaternary carbons at the ring junction. For the pyrazolo[4,3-b]pyridine scaffold, you would expect to see correlations from the pyrazole N-H or N-substituent protons to the pyridine ring carbons, and from the pyridine ring protons to the pyrazole ring carbons. A careful analysis of these correlations will allow for unambiguous assignment of the correct isomeric scaffold.[1]

Issue 2: Poor Resolution and Signal Overlapping in the Aromatic Region

  • Question: The aromatic region of my 1H NMR spectrum is a complex multiplet, and I cannot distinguish individual proton signals or determine coupling constants. What steps can I take to resolve these signals?

    Answer: Overlapping signals in the aromatic region are a common problem with substituted pyrazolo[4,3-b]pyridines. Here are several strategies to improve resolution:

    • Higher Field Strength: If available, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and may resolve the overlapping signals.

    • Solvent Effects: Changing the deuterated solvent can induce differential shifts in the proton resonances. Solvents like benzene-d6, acetone-d6, or methanol-d4 can alter the chemical shifts compared to more common solvents like CDCl3 or DMSO-d6, potentially resolving the overlap.[2]

    • 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are spin-coupled to each other. This can help trace the connectivity of the protons on the pyridine ring, even if their 1D signals are overlapped.[3]

      • TOCSY (Total Correlation Spectroscopy): If you have an isolated spin system within a substituent, a TOCSY experiment can reveal all the protons belonging to that system.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, which can help in assigning proton signals based on the corresponding carbon chemical shifts.[3]

Issue 3: Broad Peaks in the 1H NMR Spectrum

  • Question: I am observing broad peaks in my 1H NMR spectrum, particularly for the N-H proton. What could be the cause and how can I fix it?

    Answer: Broad peaks in an NMR spectrum can arise from several factors:

    • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer should be the first step.

    • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may improve the resolution.

    • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, treating the sample with a chelating agent or re-purifying the compound may be necessary.

    • Chemical Exchange: The N-H proton of the pyrazole ring can undergo chemical exchange with residual water in the solvent or with other labile protons. This exchange can be temperature-dependent.

      • D2O Exchange: To confirm if a broad peak is an N-H proton, add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity.[2]

      • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange rate and result in a sharper N-H signal.

    • Tautomerism: In some cases, if the pyrazole ring is unsubstituted at N1 or N2, tautomerism can lead to peak broadening. Low-temperature NMR can also help to resolve the signals of the individual tautomers.

Issue 4: Unexpected Signals in the Spectrum

  • Question: I see extra peaks in my NMR spectrum that I cannot assign to my target molecule. What are the likely sources of these impurities?

    Answer: Unexpected signals can originate from various sources:

    • Residual Solvents: Common laboratory solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) are often present in the final sample. Consult a solvent impurity chart for your deuterated solvent to identify these peaks.

    • Starting Materials or Reagents: Incomplete reactions can result in the presence of starting materials or unreacted reagents. Compare the spectrum to the NMR of your starting materials.

    • Water: A broad peak, often in the 1-5 ppm range depending on the solvent, is typically due to residual water in the deuterated solvent.[4]

    • Grease: Silicon grease from glassware joints can appear as a singlet around 0 ppm.

    • Side Products: Depending on the synthetic route, side reactions can lead to isomeric byproducts or other unexpected structures. A thorough 2D NMR analysis (COSY, HSQC, HMBC) may be required to elucidate the structure of these impurities.

Data Presentation

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazolo[4,3-b]pyridines. Note that these values can be significantly influenced by the nature and position of substituents.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H38.0 - 8.5-Typically a singlet, unless coupled to a substituent.
C3130 - 145The chemical shift is sensitive to the substituent at this position.
C3a-120 - 135Quaternary carbon, identifiable by the absence of a signal in a DEPT-135 spectrum.
H58.5 - 9.7-Often a doublet or doublet of doublets, coupled to H6. The downfield shift is due to the influence of the pyridine nitrogen.[5]
C5115 - 130
H67.0 - 8.0-Typically a doublet or doublet of doublets, coupled to H5.
C6135 - 150
H77.5 - 8.8-Often a doublet, coupled to H6.
C7140 - 155
C7a-145 - 160Quaternary carbon, identifiable by the absence of a signal in a DEPT-135 spectrum.
N1-H10.0 - 14.0-Often a broad singlet, its position is highly dependent on solvent and concentration.
N2-H10.0 - 14.0-Often a broad singlet, its position is highly dependent on solvent and concentration.

Note: The data presented is compiled from various sources and represents typical ranges. Actual chemical shifts will vary based on substituents and solvent conditions.[5]

Experimental Protocols

Protocol 1: Standard 1D ¹H NMR Experiment

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazolo[4,3-b]pyridine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (narrow and symmetrical solvent peak).

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse width: Use a 30-45° pulse angle.

    • Spectral width: Set to cover the expected range of proton signals (e.g., -1 to 15 ppm).

    • Acquisition time: Typically 2-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16 scans, or more for dilute samples.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate all signals.

Protocol 2: Standard 2D COSY Experiment

  • Sample Preparation and Spectrometer Setup: Follow the same procedure as for the 1D ¹H NMR experiment.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Set the spectral widths in both F2 (direct) and F1 (indirect) dimensions to cover the proton chemical shift range.

    • Acquire at least 256 increments in the F1 dimension.

    • Use 2-4 scans per increment.

    • Set the relaxation delay to 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

Protocol 3: Standard 2D HMBC Experiment

  • Sample Preparation and Spectrometer Setup: Follow the same procedure as for the 1D ¹H NMR experiment. Ensure the probe is tuned for both ¹H and ¹³C frequencies.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-selected HMBC pulse sequence (e.g., gHMBCAD).

    • Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension to cover the respective chemical shift ranges.

    • Set the long-range coupling constant for magnetization transfer (e.g., d6 or CNST2) to a value optimized for 2-3 bond couplings, typically around 8 Hz.

    • Acquire at least 256 increments in the F1 dimension.

    • Use 8-16 scans per increment, or more for dilute samples.

    • Set the relaxation delay to 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Purified Pyrazolo[4,3-b]pyridine Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR Acquire 1H NMR NMR_Tube->H1_NMR C13_NMR Acquire 13C NMR & DEPT NMR_Tube->C13_NMR COSY Acquire COSY H1_NMR->COSY Assign_Protons Assign Protons (1H, COSY) H1_NMR->Assign_Protons HSQC Acquire HSQC C13_NMR->HSQC Assign_Carbons Assign Carbons (13C, DEPT, HSQC) C13_NMR->Assign_Carbons COSY->Assign_Protons HMBC Acquire HMBC HSQC->HMBC HSQC->Assign_Carbons Confirm_Connectivity Confirm Connectivity (HMBC) HMBC->Confirm_Connectivity Assign_Protons->Confirm_Connectivity Assign_Carbons->Confirm_Connectivity Final_Structure Final Structure Assignment Confirm_Connectivity->Final_Structure

Caption: A general experimental workflow for the structural elucidation of substituted pyrazolo[4,3-b]pyridines using NMR spectroscopy.

troubleshooting_logic cluster_overlap Overlapping Signals? cluster_broad Broad Peaks? cluster_impurity Unexpected Peaks? Start Complex/Ambiguous 1H NMR Spectrum Check_Overlap Yes Start->Check_Overlap Check_Broad Yes Start->Check_Broad Check_Impurity Yes Start->Check_Impurity Higher_Field Acquire at Higher Field Check_Overlap->Higher_Field Change_Solvent Change Solvent Check_Overlap->Change_Solvent Run_COSY Run COSY/TOCSY Check_Overlap->Run_COSY Final_Analysis Re-evaluate Spectrum Higher_Field->Final_Analysis Change_Solvent->Final_Analysis Run_COSY->Final_Analysis Reshim Re-shim Check_Broad->Reshim Dilute_Sample Dilute Sample Check_Broad->Dilute_Sample D2O_Exchange D2O Exchange Check_Broad->D2O_Exchange Low_Temp_NMR Low Temperature NMR Check_Broad->Low_Temp_NMR Reshim->Final_Analysis Dilute_Sample->Final_Analysis D2O_Exchange->Final_Analysis Low_Temp_NMR->Final_Analysis Solvent_Chart Check Solvent Impurity Chart Check_Impurity->Solvent_Chart Compare_SM Compare with Starting Material Check_Impurity->Compare_SM Run_2D_NMR Run 2D NMR for Structure ID Check_Impurity->Run_2D_NMR Solvent_Chart->Final_Analysis Compare_SM->Final_Analysis Run_2D_NMR->Final_Analysis

Caption: A decision-making flowchart for troubleshooting common issues in the ¹H NMR spectra of pyrazolo[4,3-b]pyridines.

References

Controlling regioselectivity in the synthesis of pyrazolo[4,3-b]pyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during the synthesis of pyrazolo[4,3-b]pyridine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of pyrazolo[4,3-b]pyridines?

A1: The primary challenges include controlling the regioselectivity to obtain the desired N-1 (1H) or N-2 (2H) isomer, achieving high yields, and separating the resulting regioisomers. The formation of side products and purification of the final compound can also be problematic.

Q2: How does the substitution pattern on the starting materials affect regioselectivity?

A2: The electronic and steric properties of substituents on both the pyridine and pyrazole precursors play a crucial role in directing the cyclization. For instance, in the synthesis of related pyrazolo[3,4-b]pyridines from nonsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group dictates the regioselectivity.[1] If the electrophilicity of the two reactive sites is significantly different, regioselectivity can exceed 80%.[1]

Q3: Can the choice of solvent and catalyst influence the formation of a specific isomer?

A3: Yes, the solvent and catalyst system can significantly impact the regiochemical outcome. For some pyrazolopyridine syntheses, varying the electrophile/solvent combination can offer moderate control over the cyclization process. It is recommended to perform a solvent screen to determine the optimal conditions for the desired isomer.

Q4: What is the difference between thermodynamic and kinetic control in the context of pyrazolo[4,3-b]pyridine synthesis?

A4: Kinetic control refers to reaction conditions (e.g., lower temperatures) that favor the formation of the product that is formed fastest (lowest activation energy). Thermodynamic control, on the other hand, involves conditions (e.g., higher temperatures, longer reaction times) that lead to the most stable product. By adjusting reaction parameters, it may be possible to favor one isomer over the other based on their relative stabilities and rates of formation.

Q5: How can I separate a mixture of pyrazolo[4,3-b]pyridine regioisomers?

A5: The most common method for separating regioisomers is flash column chromatography. The choice of eluent is critical for achieving good separation. A gradient of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is a good starting point. Careful optimization of the solvent system is often necessary.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Problem: The reaction is resulting in a very low yield or no desired pyrazolo[4,3-b]pyridine product.

Potential Cause Troubleshooting Steps
Purity of Starting Materials Impurities in the starting materials, such as the aminopyrazole or the pyridine precursor, can interfere with the reaction. Recommendation: Ensure all reactants are of high purity. Recrystallize or purify starting materials if necessary.
Suboptimal Reaction Conditions Incorrect temperature, reaction time, or catalyst loading can lead to incomplete reactions or degradation of the product. Recommendation: Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC). Perform small-scale experiments to screen different catalysts and their concentrations.
Solvent Effects The solvent plays a crucial role in the solubility of reactants and the reaction kinetics. Recommendation: Conduct a solvent screen to identify the most suitable solvent for your specific substrates.
Improper Work-up Procedure Inefficient work-up can lead to loss of product. Recommendation: Ensure the work-up procedure is optimized to effectively remove byproducts and catalysts without degrading or losing the desired product.
Issue 2: Formation of an Undesired Regioisomer or a Mixture of Isomers

Problem: The reaction is producing the wrong regioisomer or a difficult-to-separate mixture of 1H- and 2H-pyrazolo[4,3-b]pyridines.

Potential Cause Troubleshooting Steps
Lack of Regiocontrol in Cyclization The electronic and steric effects of the substituents on the precursors may not be sufficient to direct the reaction towards a single isomer.
Tautomerization of Starting Material If the pyrazole starting material can exist in different tautomeric forms, this can lead to the formation of multiple products.

Experimental Protocols

Protocol: Regioselective Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates

This protocol is based on an efficient method for the synthesis of 1H-pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp-Klingemann reactions.[2]

Step 1: Synthesis of Pyridinyl Keto Esters

  • To a solution of the appropriate 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent, add ethyl acetoacetate (1.1 equivalents) and a base such as sodium hydride (NaH).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous work-up and purify the crude product by column chromatography to obtain the corresponding pyridinyl keto ester.

Step 2: One-Pot Azo-Coupling, Deacylation, and Pyrazole Ring Annulation

  • To a solution of the pyridinyl keto ester (1 equivalent) in acetonitrile (MeCN), add the appropriate aryldiazonium tosylate (1.1 equivalents) followed by pyridine (1 equivalent).

  • Stir the reaction mixture at room temperature for 5-60 minutes (monitor by TLC).

  • Add pyrrolidine (4 equivalents) and stir the reaction mixture at 40 °C for 15-90 minutes (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into 1N hydrochloric acid and extract with chloroform (CHCl3).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Quantitative Data from a Representative Synthesis [2]

Starting Aryldiazonium TosylateProductYield (%)
2-cyanophenylEthyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate85
2-chlorophenylEthyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate72
2-methyl-4-nitrophenylEthyl 1-(2-methyl-4-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate73
2-methoxyphenylEthyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate78
3-chloro-4-methylphenylEthyl 1-(3-chloro-4-methylphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate78
4-methyl-2-nitrophenylEthyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate84
2-cyanophenylEthyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate75
4-fluorophenylEthyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate71

Visualizations

Experimental_Workflow cluster_step1 Step 1: Pyridinyl Keto Ester Synthesis cluster_step2 Step 2: One-Pot Cyclization Start Start: 2-chloro-3-nitropyridine Ethyl acetoacetate Base Reaction1 SNAr Reaction Start->Reaction1 Workup1 Aqueous Work-up Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Pyridinyl Keto Ester Purification1->Intermediate AzoCoupling Azo-Coupling: Aryldiazonium tosylate Pyridine Intermediate->AzoCoupling DeacylationCyclization Deacylation & Cyclization: Pyrrolidine, 40°C AzoCoupling->DeacylationCyclization Workup2 Acidic Work-up & Extraction DeacylationCyclization->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product 1H-pyrazolo[4,3-b]pyridine Purification2->Product

Caption: General experimental workflow for the synthesis of 1H-pyrazolo[4,3-b]pyridines.

Troubleshooting_Regioselectivity cluster_analysis Analysis of Reaction Parameters cluster_solutions Potential Solutions Start Issue: Formation of Isomer Mixture CheckTemp Was the reaction run at low or high temperature? Start->CheckTemp CheckSubstituents Are there significant electronic/steric differences in precursors? Start->CheckSubstituents ScreenSolvents Perform solvent screen: - Vary polarity - Test additives (acids/bases) Start->ScreenSolvents General approach VaryTemp Explore temperature range: - Lower Temp (Kinetic Control) - Higher Temp (Thermodynamic Control) CheckTemp->VaryTemp No clear rationale for temp choice ModifySubstituents Modify starting materials: - Introduce bulky groups - Alter electronic properties CheckSubstituents->ModifySubstituents Precursors are electronically/sterically similar End Desired Regioisomer VaryTemp->End Optimize ModifySubstituents->End Optimize ScreenSolvents->End Optimize

Caption: Troubleshooting logic for controlling regioselectivity in pyrazolo[4,3-b]pyridine synthesis.

References

Technical Support Center: Troubleshooting Artifacts in High-Throughput Screening with 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine in high-throughput screening (HTS) campaigns. This document provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential artifacts and false positives during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a high number of hits with this compound in our primary screen. What are the potential causes for this?

A high hit rate with a single compound across multiple assays, or in a single assay, can be indicative of assay interference rather than specific biological activity. For a heterocyclic compound like this compound, potential causes for frequent hits include:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, leading to a false-positive signal.[1][2]

  • Assay Technology Interference: The compound may directly interfere with the detection method, such as having intrinsic fluorescence or quenching the fluorescence of the assay's reporter.[3]

  • Reactivity: The chemical structure of the compound may be inherently reactive, leading to covalent modification of assay components.

  • Luciferase Inhibition: If you are using a luciferase-based reporter assay, the compound may be a direct inhibitor of the luciferase enzyme.[4][5]

It is crucial to perform counter-screens and orthogonal assays to rule out these possibilities.[6]

Q2: How can we predict if this compound is likely to cause aggregation artifacts in our assay?

While experimental validation is essential, certain physicochemical properties can suggest a compound's propensity to aggregate. Computational tools and an analysis of the compound's structure can provide initial flags.

  • Physicochemical Properties: A summary of key properties for the core pyrazolopyridine structure is provided below. High lipophilicity (LogP) and molecular weight can be associated with an increased tendency to aggregate.[7]

PropertyValue (for related structures)Source
Molecular Weight~213-232 g/mol [8][9]
XLogP3~1.2 - 2.5[9][10]
Hydrogen Bond Donors1[9]
Hydrogen Bond Acceptors3-4[9]
  • Computational Tools: Several web-based tools and chemoinformatics models can predict a compound's likelihood of being a "Small, Colloidally Aggregating Molecule" (SCAM).[7][11][12]

Q3: Our HTS assay uses a fluorescence-based readout. Could this compound be interfering with the signal?

Yes, interference with fluorescence-based readouts is a common artifact in HTS.[3][13] Halogenated heterocyclic compounds can sometimes exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of a reporter molecule.

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (a potential false positive in inhibitor screens).

It is recommended to run a control experiment to test for compound fluorescence.

Q4: We are using a luciferase reporter assay and see inhibition with this compound. Is it a true hit?

It is possible that your compound is a direct inhibitor of the luciferase enzyme rather than your target of interest. Luciferase inhibition is a well-documented source of false positives in HTS campaigns.[4][5][14] Studies have shown that a significant percentage of compounds in screening libraries can inhibit firefly luciferase.[4]

To confirm if this compound is a true hit, you should perform a luciferase counter-screen.[15] This involves testing the compound's activity against the luciferase enzyme in the absence of your primary target.

Q5: What is the potential for this compound to act as a metal chelator in our assay?

The pyrazolopyridine scaffold, with its nitrogen atoms, has the potential to chelate metal ions. If your assay is dependent on metal ions (e.g., metalloenzymes), chelation by the test compound could lead to inhibition that is not specific to the target's active site. The chelating behavior of similar pyridine-pyrazole based ligands has been reported.

Troubleshooting Guides

Guide 1: Investigating Potential Compound Aggregation

If you suspect compound aggregation is causing false positives, follow this experimental workflow:

A Primary Hit Observed B Perform Dose-Response Curve (DRC) A->B C Add Non-ionic Detergent (e.g., 0.01% Triton X-100) to Assay Buffer B->C D Repeat DRC with Detergent C->D E Compare IC50 Values D->E F Significant IC50 Shift (>10-fold)? E->F G Yes: Likely Aggregator F->G Yes H No: Aggregation Unlikely F->H No I Further Confirmation: Dynamic Light Scattering (DLS) G->I A Primary Hit in Fluorescence Assay B Prepare Compound in Assay Buffer (without target/enzyme/substrate) A->B C Measure Fluorescence at Assay Wavelengths B->C D Signal Significantly Above Background? C->D E Yes: Autofluorescence D->E Yes F No: Proceed to Quenching Test D->F No G Prepare Assay with Fluorophore and Compound (No Target) F->G H Measure Fluorescence G->H I Signal Significantly Below Control? H->I J Yes: Quenching I->J Yes K No: Interference Unlikely I->K No A Primary Hit in Luciferase Assay B Perform Luciferase Counter-Screen A->B C Assay Compound Against Purified Luciferase Enzyme B->C D Does Compound Inhibit Luciferase Activity? C->D E Yes: False Positive D->E Yes F No: Potential True Hit D->F No G Proceed with Orthogonal Assays and Further Validation F->G

References

Validation & Comparative

A Comparative Guide to Pyrazolopyridine-Based Inhibitors: Focus on the 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of pyrazolopyridine-based inhibitors, with a special focus on the potential of the 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine scaffold as an inhibitor of Aurora kinases, key regulators of cell division and attractive targets for cancer therapy.

Quantitative Comparison of Pyrazolopyridine-Based Aurora Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of several pyrazolopyridine-based compounds against Aurora kinases A and B. This data allows for a direct comparison of the potency of different substitution patterns on the pyrazolopyridine core.

Compound IDScaffoldTarget Kinase(s)IC50 (nM)Reference
VX-680 (Tozasertib) Pyrazolo[3,4-d]pyrimidineAurora A, Aurora B, Aurora CKi = 0.7 (A), 18 (B), 4.6 (C)[1][2]
AZD1152-HQPA (Barasertib) PyrazoloquinazolineAurora B0.37[1][3]
PHA-739358 (Danusertib) 3-Aminopyrazole derivativeAurora A, Aurora B, Aurora C13 (A), 79 (B), 61 (C)[3]
AT9283 Pyrazol-4-yl ureaAurora A, Aurora B~3[2][4]
Compound 27e Imidazo[4,5-b]pyridineAurora A, Aurora B, FLT3Kd = 7.5 (A), 48 (B)[5]
Compound 6 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridineAurora APotent, selective over Aurora B
PHA-680632 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoleAurora A, Aurora B, Aurora C13 (A), 79 (B), 61 (C)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of Aurora kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific Aurora kinase.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., Kemptide)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • Test compound dilution (final DMSO concentration should be ≤ 1%)

    • A mixture of the peptide substrate and ATP (at a concentration close to the Km for the specific kinase).

  • Enzyme Addition: Initiate the kinase reaction by adding the diluted Aurora kinase to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for Aurora Kinase Inhibition

Cell-based assays are essential to confirm that a compound can penetrate cells and inhibit the target kinase in a physiological context.

Objective: To assess the effect of a test compound on Aurora kinase activity within intact cells, often by measuring the phosphorylation of a downstream substrate.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compound

  • Antibodies:

    • Primary antibody against phospho-Histone H3 (Ser10) (a marker for Aurora B activity)

    • Primary antibody against phospho-Aurora A (Thr288) (a marker for Aurora A auto-activation)

  • Secondary antibody conjugated to a fluorescent dye

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • High-content imaging system or flow cytometer

Procedure:

  • Cell Seeding: Seed the chosen cell line into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with the primary antibody against the phospho-substrate of interest.

    • Wash the cells and then incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the phospho-protein signal per cell. The reduction in the phospho-signal in treated cells compared to control cells indicates inhibition of the kinase.

  • Data Analysis: Plot the percentage of inhibition of phosphorylation against the compound concentration to determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these inhibitors.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 Aurora A Aurora A Cyclin B/CDK1->Aurora A activates PLK1 PLK1 Aurora A->PLK1 activates Aurora B Aurora B Chromosome_Segregation Chromosome Segregation Aurora B->Chromosome_Segregation ensures proper attachment Cytokinesis Cytokinesis Aurora B->Cytokinesis Centrosome_Maturation Centrosome Maturation & Spindle Assembly PLK1->Centrosome_Maturation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Aurora A Inhibitor->Aurora B

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

The diagram above illustrates the central role of Aurora kinases A and B during the M phase of the cell cycle. Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring correct chromosome segregation and cytokinesis. Pyrazolopyridine-based inhibitors can block the activity of these kinases, leading to mitotic arrest and subsequent cell death in cancer cells.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay Compound_Synthesis Compound Synthesis (e.g., 3-Bromo-5-chloro- 1H-pyrazolo[4,3-b]pyridine) In_Vitro_Assay In Vitro Kinase Assay Compound_Synthesis->In_Vitro_Assay Compound_Treatment Compound Treatment Compound_Synthesis->Compound_Treatment Purified_Kinase Purified Aurora Kinase Purified_Kinase->In_Vitro_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Cancer_Cell_Lines Cancer Cell Lines Cancer_Cell_Lines->Compound_Treatment Phenotypic_Analysis Phenotypic Analysis (e.g., Phospho-Histone H3) Compound_Treatment->Phenotypic_Analysis Cellular_IC50 Cellular IC50 & Efficacy Phenotypic_Analysis->Cellular_IC50

Caption: General Workflow for Evaluating Pyrazolopyridine-Based Kinase Inhibitors.

This workflow outlines the typical progression for characterizing a novel kinase inhibitor. It begins with the synthesis of the compound, followed by biochemical assays to determine its direct inhibitory potency against the purified target kinase. Promising compounds are then advanced to cell-based assays to evaluate their efficacy in a more physiologically relevant environment.

References

Comparative analysis of different synthetic routes to 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Heterocyclic Scaffold

The bicyclic heteroaromatic compound 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in various kinase inhibitors and other therapeutic agents. Its synthesis, however, is not widely documented in publicly available literature, necessitating a comparative analysis of potential synthetic strategies. This guide outlines two plausible, literature-derived synthetic routes to this target molecule, providing a detailed comparison of their methodologies, potential advantages, and disadvantages.

Overview of Proposed Synthetic Strategies

Two primary retrosynthetic approaches are considered for the synthesis of this compound.

  • Route 1: Late-Stage Bromination. This strategy involves the initial construction of the 5-chloro-1H-pyrazolo[4,3-b]pyridine core, followed by a regioselective bromination at the C3 position of the pyrazole ring.

  • Route 2: Pyridine Ring Annulation onto a Pre-functionalized Pyrazole. This approach begins with a pre-brominated pyrazole building block, onto which the chlorinated pyridine ring is subsequently fused.

Below is a detailed examination of each proposed route, including hypothetical experimental protocols based on analogous reactions found in the literature.

Route 1: Synthesis via Late-Stage C3-Bromination

This route commences with the synthesis of the 5-chloro-1H-pyrazolo[4,3-b]pyridine intermediate, which is then subjected to bromination.

Logical Flow of Route 1

Route1 A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B  Nitration   C Ethyl 2-((6-chloro-3-nitropyridin-2-yl)amino)acetate B->C  Nucleophilic Substitution   D 5-Chloro-1H-pyrazolo[4,3-b]pyridin-3(2H)-one C->D  Reductive Cyclization   E 3,5-Dichloro-1H-pyrazolo[4,3-b]pyridine D->E  Chlorination   F 5-Chloro-1H-pyrazolo[4,3-b]pyridine E->F  Dechlorination   G This compound F->G  Bromination   Route2 H 3-Amino-4-cyanopyrazole I 3-Amino-4-bromo-5-cyanopyrazole H->I  Bromination   J 3-Amino-4-bromo-5-formylpyrazole I->J  Reduction   K Condensation Product J->K  Condensation   G This compound K->G  Cyclization/Chlorination  

A Comparative Guide to the In Vivo Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vivo Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the in vivo anti-tumor activity of selected pyrazolo[3,4-b]pyridine derivatives from preclinical studies. These compounds have been primarily investigated as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation and differentiation of cells and are attractive targets for cancer therapy.[5]

Compound IDTarget(s)In Vivo ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 5 pan-TRKNude mice bearing KM-12 xenografts50 mg/kg, p.o., qd65.4%[5]
Larotrectinib pan-TRKNude mice bearing KM-12 xenografts50 mg/kg, p.o., qd72.1%[5]
Compound C03 pan-TRK, FAK, PAK4, PLK4Not ReportedNot ReportedNot Reported[5]
Compound 2 AnticancerEAC in miceNot ReportedHigh Activity[3]
Compound 9c AnticancerEAC in miceNot ReportedHigh Activity[3]

p.o. - per os (by mouth); qd - quaque die (every day); EAC - Ehrlich Ascites Carcinoma

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments cited in the comparison.

In Vivo Xenograft Model for TRK Inhibitors

  • Cell Line: KM-12 (human colon carcinoma) cells, which endogenously express the TrkA protein.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old).

  • Tumor Implantation: 1 x 107 KM-12 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When the tumor volume reached approximately 100-200 mm3, the mice were randomized into vehicle and treatment groups.

  • Compound Administration: The test compounds (e.g., Compound 5, Larotrectinib) were administered orally at a dose of 50 mg/kg daily. The vehicle control group received the formulation solution without the active compound.

  • Monitoring: Tumor volumes and body weights were measured every other day. Tumor volume was calculated using the formula: (length × width2)/2.

  • Endpoint: The study was terminated after a predefined period (e.g., 21 days), and the final tumor weights were measured. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Ehrlich Ascites Carcinoma (EAC) Model

  • Animal Model: Swiss albino mice.

  • Tumor Induction: EAC cells were intraperitoneally injected into the mice.

  • Treatment: After 24 hours of tumor cell inoculation, the test compounds (e.g., Compound 2, Compound 9c) were administered daily for a specified number of days.

  • Evaluation: The anticancer activity was assessed by monitoring parameters such as mean survival time, percentage increase in life span, and changes in hematological and biochemical profiles.

Signaling Pathways and Experimental Workflows

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) and their neurotrophin ligands are critical for the development and function of the nervous system. However, chromosomal rearrangements resulting in TRK fusion proteins can lead to constitutively active kinases that drive tumorigenesis in a wide range of cancers. The diagram below illustrates the canonical TRK signaling pathway, which is a primary target for many pyrazolo[3,4-b]pyridine derivatives.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Dimerization Dimerization & Autophosphorylation TRK->Dimerization Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->TRK Binds PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->Dimerization Inhibits

Caption: TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for the in vivo validation of a novel therapeutic compound.

In_Vivo_Workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., Kinase Assays, Cell Proliferation) start->in_vitro animal_model Animal Model Selection (e.g., Xenograft, Syngeneic) in_vitro->animal_model pd_study Pharmacodynamics (PD) & Pharmacokinetics (PK) Studies animal_model->pd_study efficacy_study Efficacy Study (Tumor Growth Inhibition) pd_study->efficacy_study toxicity_study Toxicity Assessment (e.g., Body Weight, Histopathology) efficacy_study->toxicity_study data_analysis Data Analysis & Interpretation toxicity_study->data_analysis conclusion Conclusion on In Vivo Activity data_analysis->conclusion

Caption: A generalized workflow for the in vivo validation of a candidate drug compound.

Conclusion

Derivatives based on the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant in vivo anti-tumor activity, particularly as inhibitors of the TRK signaling pathway.[5] Compounds such as the one designated as 'Compound 5' in preclinical studies show efficacy comparable to established TRK inhibitors like Larotrectinib.[5] Furthermore, other derivatives of this scaffold have shown potent anticancer effects in different in vivo models like the Ehrlich Ascites Carcinoma model.[3] These findings underscore the potential of the pyrazolo[3,4-b]pyridine core as a valuable template for the development of novel kinase inhibitors and anticancer agents. Further in vivo validation, including comprehensive pharmacokinetic, pharmacodynamic, and toxicity studies, is essential to advance these promising compounds toward clinical development.

References

Comparative Analysis of the Inhibitory Potency of Pyrazolo[4,3-c]pyridine Derivatives as PEX14-PEX5 Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the inhibitory potency of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine derivatives is not available in the currently accessible scientific literature. This guide therefore presents a comparative analysis of a closely related scaffold, the pyrazolo[4,3-c]pyridine derivatives, which have been identified as inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a target for the development of novel trypanocidal agents.[1][2] This information is provided as a representative example of a comparison guide for researchers, scientists, and drug development professionals.

The data herein is based on a structure-guided design and evaluation of pyrazolo[4,3-c]pyridine derivatives targeting the PEX14-PEX5 interaction in Trypanosoma brucei (Tb) and Trypanosoma cruzi (Tc).[1][2]

Data Presentation: Inhibitory Potency of Pyrazolo[4,3-c]pyridine Derivatives

The inhibitory activities of the synthesized pyrazolo[4,3-c]pyridine derivatives were evaluated using biophysical and biochemical assays. The dissociation constant (K_D) was determined by NMR spectroscopy, and the half-maximal effective concentration (EC50) for the disruption of the PEX14-PEX5 interaction was measured using an AlphaScreen assay.[1] The trypanocidal activity was also assessed.

Compound IDModificationTbPEX14 K_D (μM)TbPEX14-PEX5 EC50 (μM)TcPEX14-PEX5 EC50 (μM)T. b. brucei EC50 (μM)
1 Initial Hit163265539>50
13 Naphthalene at C3-291002.5
20 Phenyl at C5-13431.3
29 Hybrid of 13 and 20-2.5130.3
30 Derivative of 29-2050-
31 Derivative of 29-1343-

Data extracted from Dawidowski et al., 2020.[1]

Experimental Protocols

NMR Chemical Shift Perturbation (CSP) Assay for Binding Affinity (K_D) Determination

This protocol details the method used to determine the binding affinity of the pyrazolo[4,3-c]pyridine derivatives to the N-terminal domain of T. brucei PEX14 (TbPEX14 NTD).

  • Protein Expression and Purification: The TbPEX14 NTD was expressed in E. coli in a ¹⁵N-labeled medium. The protein was then purified using affinity and size-exclusion chromatography.[1]

  • NMR Spectroscopy: Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra were recorded for the ¹⁵N-labeled TbPEX14 NTD in the absence and presence of increasing concentrations of the test compound.[1][3][4]

  • Data Analysis: The chemical shift perturbations of the protein's backbone amide signals upon ligand titration were monitored. The dissociation constant (K_D) was calculated by fitting the chemical shift changes to a binding isotherm.[1][4]

AlphaScreen-Based Competition Assay for PPI Inhibition (EC50) Determination

This protocol outlines the biochemical assay used to measure the ability of the compounds to disrupt the interaction between PEX14 and a PEX5-derived peptide.[1][5]

  • Reagents:

    • N-terminally His-tagged PEX14 (21-84)

    • Biotinylated PEX5-derived peptide (ALSENWAQEFLA)

    • Streptavidin Donor beads and Nickel Chelate Acceptor beads (PerkinElmer)

    • Assay Buffer: PBS supplemented with 5 mg/mL BSA and 0.01% (v/v) Tween-80.[5]

  • Procedure:

    • The assay mixture was prepared containing 3 nM of His-PEX14 and 10 nM of the biotinylated PEX5 peptide in the assay buffer.[5]

    • The test compounds were added to the assay mixture from a DMSO stock solution. The final DMSO concentration was kept constant at 5% (v/v).[5]

    • Streptavidin donor beads (5 μg/mL) and nickel chelate acceptor beads (5 μg/mL) were added to the mixture.[5]

    • The competition curves were generated by measuring the AlphaScreen signal at various concentrations of the inhibitor (12-point serial dilution).[5]

  • Data Analysis: The EC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the AlphaScreen signal, was calculated from the Hill sigmoidal fit of the experimental data.[1][5]

In Vitro Trypanocidal Activity Assay

This protocol describes the method to determine the cytotoxic effect of the compounds on Trypanosoma brucei brucei.

  • Parasite Culture: Bloodstream form Trypanosoma brucei brucei were cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.[6]

  • Assay Procedure:

    • A suspension of parasites was added to a 96-well plate.

    • The test compounds were added at various concentrations in a serial dilution.

    • The plates were incubated for 48 hours.[6]

    • A resazurin-based solution was added to each well, and the plates were incubated for an additional 24 hours.[6]

  • Data Analysis: The fluorescence, which correlates with cell viability, was measured. The EC50 value was calculated as the concentration of the compound that reduces parasite viability by 50% compared to the untreated control.[6]

Visualizations

Inhibitor_Evaluation_Workflow Workflow for Evaluation of Pyrazolo[4,3-c]pyridine Derivatives cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Cellular Assays cluster_3 Data Analysis Synthesis Synthesis of Pyrazolo[4,3-c]pyridine Derivatives NMR_Assay NMR Binding Assay (KD) Synthesis->NMR_Assay AlphaScreen_Assay AlphaScreen PPI Assay (EC50) Synthesis->AlphaScreen_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis NMR_Assay->SAR_Analysis Trypanocidal_Assay Trypanocidal Activity Assay (EC50) AlphaScreen_Assay->Trypanocidal_Assay Trypanocidal_Assay->SAR_Analysis

Caption: Workflow for the evaluation of pyrazolo[4,3-c]pyridine derivatives.

PEX14_PEX5_Inhibition_Pathway Mechanism of PEX14-PEX5 PPI Inhibition PEX14 PEX14 PPI PEX14-PEX5 Interaction PEX14->PPI PEX5 PEX5 PEX5->PPI Glycosomal_Import Glycosomal Protein Import PPI->Glycosomal_Import Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Disruption Disruption Inhibitor->Disruption Disruption->PPI

Caption: Inhibition of the PEX14-PEX5 protein-protein interaction.

References

Correlation of In Vitro and In Vivo Efficacy for 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data specifically for "3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine" is limited. This guide provides a comparative analysis of closely related substituted pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine analogs to offer insights into their potential therapeutic efficacy. The presented data is collated from various preclinical studies and is intended for an audience of researchers, scientists, and drug development professionals.

The pyrazolo[4,3-b]pyridine and its isomeric pyrazolo[3,4-b]pyridine scaffold are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly protein kinases.[1][2] These scaffolds serve as the core for numerous kinase inhibitors investigated for their potential in cancer therapy.[1][3][4] This guide summarizes the available in vitro and in vivo efficacy data for several analogs, providing a comparative framework for this class of compounds.

In Vitro Efficacy of Pyrazolopyridine Analogs

The in vitro activity of pyrazolopyridine derivatives has been evaluated against various protein kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for the potency of these compounds in enzymatic and cellular assays.

Compound ClassTarget Kinase(s)IC50 (nM)Target Cell Line(s)IC50 (µM)Reference(s)
Pyrazolo[3,4-b]pyridine Derivatives TRKA26 - 57Km-12 (Colon Cancer)0.304[5]
PIM-126 - 43MCF-7 (Breast Cancer)5.61 - 5.98[6]
Mps12.596MDA-MB-468 (Breast Cancer)Not Specified[7]
TBK10.2A172, U87MG (Glioblastoma), A375, A2058 (Melanoma), Panc0504 (Pancreatic Cancer)Micromolar range[8]
CDK1/CDK2Potent (not specified)Various human tumor cellsNot Specified[9]
Pyrazolo[4,3-b]pyridine Derivatives c-MetPotent (not specified)EBC-1 (Lung Cancer)Not Specified[1]
ITKPotent (not specified)Not SpecifiedNot Specified[1]
Pyrazolo[3,4-d]pyrimidine Derivatives BRK/PTK63.37MDA-MB-231 (Breast Cancer)No significant effect on viability[10]
TRAP1Potent (not specified)PC3 (Prostate Cancer)Not Specified[11]
Pyrazolo[4,3-d]pyrimidine Derivatives Tubulin Polymerization0.42 - 0.49 (µM)MCF-7 (Breast Cancer), NCI/ADR-RES (Ovarian Cancer)Sub-nanomolar to nanomolar GI50[12]

In Vivo Efficacy of Pyrazolopyridine Analogs

While in vitro assays provide valuable information on the potency of a compound, in vivo studies are crucial to assess its efficacy and safety in a living organism. Xenograft models in mice are commonly used to evaluate the anti-tumor activity of these compounds.

Compound ClassAnimal ModelTumor TypeEfficacyReference(s)
Pyrazolo[3,4-b]pyridine Derivative c-Met-driven EBC-1 xenograft mouse modelLung CancerSignificant anti-tumor activity[1]
Pyrazolo[3,4-d]pyrimidine Derivatives (47 and 48) Mouse PC3 xenograft modelProstate CancerSignificantly reduced tumor growth[11]
Pyrazolo[4,3-d]pyrimidine Derivative (Compound 9) MCF-7 TUBB3 overexpressing mouse xenograft modelBreast CancerSignificantly better than paclitaxel at reducing tumor growth[12]
Pyrazolo[3,4-b]pyridine Derivative (Compound 31) MDA-MB-468 xenograft modelBreast CancerGood antitumor efficacy with no obvious toxicity[7]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature for pyrazolopyridine analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical assays are performed to determine the direct inhibitory effect of the compounds on the activity of a specific kinase.

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound Dilution Series Incubation Incubate Components at 37°C Compound->Incubation Kinase Purified Kinase Enzyme Kinase->Incubation Substrate Kinase Substrate (e.g., peptide) Substrate->Incubation ATP ATP Solution ATP->Incubation DetectionReagent Add Detection Reagent (e.g., Antibody, Luminescent Substrate) Incubation->DetectionReagent Signal Measure Signal (e.g., Fluorescence, Luminescence) DetectionReagent->Signal IC50 Calculate IC50 Value Signal->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for quantifying kinase activity.[5]

Cell Proliferation Assay (General Protocol)

Cell-based assays are used to assess the cytostatic or cytotoxic effects of the compounds on cancer cell lines.

cluster_seeding Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_viability Viability Assessment cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well Plates Treat Add Serial Dilutions of Test Compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Reagent Add Viability Reagent (e.g., MTT, SRB) Incubate->Reagent Measure Measure Absorbance/Fluorescence Reagent->Measure GI50_IC50 Calculate GI50/IC50 Value Measure->GI50_IC50

Caption: General workflow for a cell proliferation assay.

In Vivo Xenograft Study (General Protocol)

Animal studies, typically in immunodeficient mice, are conducted to evaluate the anti-tumor efficacy of a compound in a living system.

cluster_implantation Tumor Implantation cluster_growth Tumor Growth cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Implant Subcutaneous Implantation of Human Tumor Cells into Mice Growth Allow Tumors to Reach a Predetermined Size Implant->Growth Treat Administer Test Compound or Vehicle (e.g., Oral, IP) Growth->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Sacrifice Mice and Excise Tumors for Analysis Monitor->Endpoint

Caption: General workflow for an in vivo xenograft study.

Signaling Pathways

Pyrazolopyridine analogs often target protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common target for this class of compounds is the c-Met signaling pathway, which is often dysregulated in cancer.

cluster_pathways Downstream Signaling Cascades HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellResponse Cell Proliferation, Survival, Migration mTOR->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse STAT3->CellResponse PyrazoloPyridine Pyrazolo[4,3-b]pyridine Inhibitor PyrazoloPyridine->cMet Inhibits

References

Benchmarking 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine against established kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is paramount. This guide presents a comparative analysis of a novel investigational compound, 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, against the established Tropomyosin receptor kinase (TRK) inhibitors, Larotrectinib and Entrectinib. This objective comparison, supported by standardized experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of this new chemical entity.

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are critical drivers in the development and progression of various cancers when constitutively activated by chromosomal rearrangements leading to gene fusions.[1][2][3] The approval of TRK inhibitors like Larotrectinib and Entrectinib has marked a significant advancement in the treatment of TRK fusion-positive cancers.[1][2][4][5] Therefore, rigorous benchmarking of new inhibitor candidates against these standards is a critical step in preclinical development.

In Vitro Kinase Inhibition Profile

To ascertain the inhibitory potential of this compound, a hypothetical in vitro kinase inhibition assay was conducted against TRKA. The resulting half-maximal inhibitory concentration (IC50) value is presented alongside the publicly available IC50 values for Larotrectinib and Entrectinib. Lower IC50 values are indicative of higher potency.

CompoundTarget KinaseIC50 (nM)
This compound TRKA 8.2
LarotrectinibTRKA6.5[1]
EntrectinibTRKA1-5[6][7]

Note: The IC50 value for this compound is hypothetical and for comparative purposes within this guide. IC50 values are dependent on specific assay conditions.

Experimental Protocols

The following is a detailed methodology for a standardized in vitro TRKA kinase inhibition assay, based on commonly used protocols, to ensure reproducibility and accurate comparison.

Objective: To determine the in vitro inhibitory activity of test compounds against the TRKA kinase.

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production, and thus a lower luminescent signal, is indicative of kinase inhibition.

Materials:

  • Recombinant human TRKA enzyme

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound, Larotrectinib, Entrectinib)

  • DMSO (Dimethyl sulfoxide)

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in Kinase Assay Buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (Kinase Assay Buffer with DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of TRKA enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental process, the following diagrams have been generated.

TRKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF (Nerve Growth Factor) TRKA TRKA Receptor NGF->TRKA Binding & Dimerization P_TRKA Phosphorylated TRKA TRKA->P_TRKA Autophosphorylation RAS RAS P_TRKA->RAS PI3K PI3K P_TRKA->PI3K PLCg PLCγ P_TRKA->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound_Prep Prepare serial dilutions of This compound & established inhibitors Dispense Dispense compounds and enzyme into 384-well plate Compound_Prep->Dispense Reagent_Prep Prepare TRKA enzyme, substrate, and ATP solutions Reagent_Prep->Dispense Initiate Initiate reaction with substrate/ATP mix Dispense->Initiate Incubate_Reaction Incubate for 60 minutes at room temperature Initiate->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_Reaction->Add_ADP_Glo Incubate_ADP Incubate for 40 minutes Add_ADP_Glo->Incubate_ADP Add_Detection_Reagent Add Kinase Detection Reagent Incubate_ADP->Add_Detection_Reagent Incubate_Detection Incubate for 30 minutes Add_Detection_Reagent->Incubate_Detection Read_Luminescence Measure luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

References

Differentiating Isomers of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of isomeric molecules is a critical challenge in drug discovery and development. Subtle differences in substituent positions on a heterocyclic scaffold can lead to significant variations in pharmacological activity. This guide provides a comprehensive comparison of mass spectrometry-based approaches for differentiating positional isomers of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. We present detailed experimental protocols and predictive fragmentation analyses to facilitate the unambiguous identification of these compounds.

Predicted Mass Spectral Characteristics

The presence of both bromine and chlorine atoms in the target molecule results in a distinctive isotopic pattern for the molecular ion peak. Due to the natural isotopic abundances of bromine (

79^{79}79
Br: ~50.5%,
81^{81}81
Br: ~49.5%) and chlorine (
35^{35}35
Cl: ~75.8%,
37^{37}37
Cl: ~24.2%), the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion (M) and its isotopologues (M+2, M+4). This pattern serves as a primary confirmation of the elemental composition.

While the molecular weight and isotopic pattern will be identical for all positional isomers, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) are expected to differ. These differences arise from the influence of the halogen substituent's position on the stability of the resulting fragment ions.

Table 1: Predicted Key Differentiating Mass Spectral Data for Isomers

IsomerPredicted Precursor Ion (m/z)Predicted Key Fragment Ions (m/z) and Neutral LossesRationale for Differentiation
This compound 231, 233, 235[M-Br]
+^++
, [M-Cl]
+^++
, [M-HCN]
+^{+\bullet}+∙
, [M-Br-HCN]
+^++
, [M-Cl-HCN]
+^++
The relative abundances of fragments resulting from the initial loss of Br versus Cl will be a key differentiator. Subsequent loss of HCN from these initial fragments will also provide structural information.
3-Chloro-5-bromo-1H-pyrazolo[4,3-b]pyridine 231, 233, 235[M-Br]
+^++
, [M-Cl]
+^++
, [M-HCN]
+^{+\bullet}+∙
, [M-Br-HCN]
+^++
, [M-Cl-HCN]
+^++
A different ratio of [M-Br]
+^++
to [M-Cl]
+^++
ion intensities compared to its isomer is expected due to the different positions of the halogens on the bicyclic system.
Other Positional Isomers (e.g., on the pyridine ring) 231, 233, 235Fragmentation will be highly dependent on the specific location of the halogens. For example, a halogen on the pyridine ring may favor fragmentation pathways involving the pyridine core.The fragmentation of the pyridine ring (e.g., loss of C
2_22​
H
2_22​
N
^\bullet
) might be more prominent depending on the substituent pattern, leading to unique daughter ions.

Experimental Protocols

To effectively differentiate the isomers, a combination of gas chromatography-mass spectrometry (GC-MS) for separation and initial identification, followed by tandem mass spectrometry (MS/MS) for detailed structural characterization, is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers and obtain their individual electron ionization (EI) mass spectra.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Fisher ISQ).

  • Capillary Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating these types of isomers.

Procedure:

  • Sample Preparation: Dissolve the isomer mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless injection depending on sample concentration)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Tandem Mass Spectrometry (MS/MS)

Objective: To generate and analyze the fragmentation pattern of each isolated isomer to elucidate its specific structure.

Instrumentation:

  • A tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Ion Trap).

Procedure:

  • Ionization: Use the same ionization method as in GC-MS (EI) or a softer ionization technique like electrospray ionization (ESI) if the compound is amenable.

  • Precursor Ion Selection: Isolate the molecular ion cluster (e.g., m/z 231, 233, or 235) of the chromatographically separated isomer in the first mass analyzer.

  • Collision-Induced Dissociation (CID): Fragment the selected precursor ion in the collision cell using an inert gas (e.g., argon, nitrogen). The collision energy should be optimized to produce a rich spectrum of fragment ions (typically in the range of 10-40 eV).

  • Daughter Ion Analysis: Scan the second mass analyzer to detect the resulting fragment ions (daughter ions).

  • Data Interpretation: Compare the daughter ion spectra of the different isomers to identify unique fragments or significant differences in the relative abundances of common fragments.

Visualization of Predicted Fragmentation

The following diagrams illustrate the hypothesized fragmentation pathways for two potential isomers. These pathways are based on established fragmentation mechanisms for pyrazole and pyridine derivatives.[1][2]

Predicted Fragmentation of this compound M [M]+• m/z 231, 233, 235 M_minus_Br [M-Br]+ m/z 152, 154 M->M_minus_Br -Br• M_minus_Cl [M-Cl]+ m/z 196, 198 M->M_minus_Cl -Cl• M_minus_HCN [M-HCN]+• m/z 204, 206, 208 M->M_minus_HCN -HCN M_minus_Br_minus_HCN [M-Br-HCN]+ m/z 125, 127 M_minus_Br->M_minus_Br_minus_HCN -HCN M_minus_Cl_minus_HCN [M-Cl-HCN]+ m/z 169, 171 M_minus_Cl->M_minus_Cl_minus_HCN -HCN

Caption: Predicted fragmentation of this compound.

Experimental Workflow for Isomer Differentiation cluster_GCMS GC-MS Analysis cluster_MSMS Tandem MS (MS/MS) Analysis Sample Isomer Mixture GC Gas Chromatography (Separation) Sample->GC EI Electron Ionization (70 eV) GC->EI MS1 Mass Spectrum (Scan m/z 40-400) EI->MS1 Precursor Select Precursor Ion (e.g., m/z 233) MS1->Precursor Isomer 1 MS1->Precursor Isomer 2 CID Collision-Induced Dissociation (CID) Precursor->CID MS2 Daughter Ion Spectrum CID->MS2 Isomer_ID Isomer Identification MS2->Isomer_ID Compare Spectra

Caption: Workflow for isomer differentiation using GC-MS and Tandem MS.

By employing the detailed protocols and considering the predicted fragmentation patterns outlined in this guide, researchers can effectively distinguish between isomers of this compound, ensuring accurate structural assignment for downstream applications in drug development and chemical research.

References

Evaluating the Off-Target Effects of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. This guide provides a comparative evaluation of the potential off-target effects of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. Due to the absence of publicly available kinase screening data for this specific compound, this analysis utilizes data from structurally related pyrazolopyridine derivatives to project a likely off-target profile. This guide compares this projected profile with established kinase inhibitors that target similar primary pathways, offering a valuable resource for researchers in kinase inhibitor development.

The pyrazolopyridine core acts as a bioisostere of adenine, enabling it to competitively bind to the ATP-binding site of a wide range of kinases.[1] Consequently, while inhibitors based on this scaffold can be potent against their primary targets, they may also exhibit off-target activity against other kinases. Understanding this off-target profile is crucial for assessing the selectivity and potential side effects of a drug candidate.

This guide focuses on the comparison of a representative pyrazolopyridine inhibitor with non-pyrazolopyridine-based inhibitors targeting key oncogenic kinases such as FGFR, c-Met, and SRC.

Comparative Kinase Selectivity Profiles

The following tables present a comparative analysis of the inhibitory activity of a representative pyrazolopyridine-based inhibitor against a panel of kinases, alongside data for established kinase inhibitors with overlapping and distinct target profiles. This allows for a comprehensive evaluation of potential off-target effects.

Table 1: Comparative Kinase Inhibition Data (% Inhibition at 1 µM)

Kinase TargetRepresentative Pyrazolo[3,4-b]pyridine Derivative (% Inhibition)[2]Saracatinib (SRC/ABL Inhibitor) (% Inhibition)[3][4]AZD4547 (FGFR Inhibitor) (% Inhibition)[5][6][7][8]Cabozantinib (Multi-kinase Inhibitor) (% Inhibition)[9][10][11][12][13]
FGFR1 Likely Primary TargetLowPotent Moderate
FGFR2 Likely Primary TargetLowPotent Moderate
FGFR3 Likely Primary TargetLowPotent Moderate
c-Met Likely Primary TargetLowLowPotent
SRC Likely Primary TargetPotent LowModerate
ABL1LowPotent LowModerate
KDR (VEGFR2)ModerateLowModeratePotent
LCKModeratePotent LowLow
FAKModerateLowLowModerate
PAK4ModerateLowLowLow
PLK4ModerateLowLowLow

Table 2: IC50 Values for Selected Kinases (nM)

Kinase TargetRepresentative Pyrazolo[3,4-b]pyridine Derivative (IC50 nM)[2]Saracatinib (IC50 nM)[3][4]AZD4547 (IC50 nM)[5][6][7][8]Cabozantinib (IC50 nM)[9][10][11][12][13]
FGFR1 ~50-100>10000.2 ~10-50
FGFR2 ~50-100>10002.5 ~10-50
FGFR3 ~50-100>10001.8 ~10-50
c-Met ~50-100>1000>1000~1-10
SRC ~50-1002.7 >1000~50-100
ABL1>100030 >1000~50-100
KDR (VEGFR2)~100-500>100024~1-10
LCK~100-5004-10 >1000>1000

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., FGFR1, c-Met, SRC)

  • Substrate peptide specific to the kinase

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cancer cell line expressing the target kinase

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • Antibodies against the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the samples to a range of temperatures for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for evaluating kinase inhibitors.

experimental_workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome compound Test Compound (this compound) in_vitro In Vitro Kinase Assay (e.g., KINOMEscan) compound->in_vitro cells Cancer Cell Lines cellular Cellular Assays (e.g., CETSA, Proliferation) cells->cellular ic50 IC50 Determination in_vitro->ic50 selectivity Selectivity Profiling in_vitro->selectivity phenotype Phenotypic Analysis cellular->phenotype off_target Off-Target Effect Evaluation selectivity->off_target phenotype->off_target

Experimental workflow for kinase inhibitor evaluation.

FGFR_signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation STAT->Proliferation

Simplified FGFR signaling pathway.

cMet_signaling HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Activates STAT3 STAT3 cMet->STAT3 GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Invasion Invasion, Metastasis, Survival ERK->Invasion AKT AKT PI3K->AKT AKT->Invasion STAT3->Invasion SRC_signaling RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) SRC SRC RTK->SRC Activate Integrins Integrins Integrins->SRC Activate FAK FAK SRC->FAK RAS_MAPK RAS-MAPK Pathway SRC->RAS_MAPK PI3K_AKT PI3K-AKT Pathway SRC->PI3K_AKT STAT3 STAT3 SRC->STAT3 Cell_Adhesion Cell Adhesion and Migration FAK->Cell_Adhesion Proliferation_Survival Proliferation and Survival RAS_MAPK->Proliferation_Survival PI3K_AKT->Proliferation_Survival STAT3->Proliferation_Survival

References

Safety Operating Guide

Navigating the Disposal of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine, a halogenated heterocyclic compound. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on information for structurally similar isomers, such as 3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine and 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine, and general best practices for handling halogenated organic compounds. It is imperative to consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

I. Immediate Safety and Handling Precautions

Before commencing any disposal process, it is crucial to be fully aware of the potential hazards associated with this class of compounds. Based on available data for its isomers, this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical.[1] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Inspect gloves before each use and dispose of them properly after handling the chemical.[1]

  • Body Protection: A laboratory coat is mandatory. Additional protective clothing may be necessary to prevent skin contact.[1][2]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors. In case of emergency, a self-contained breathing apparatus should be available.[1][2]

II. Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step to prevent hazardous reactions and ensure compliant disposal.[1]

  • Waste Stream Identification: As a halogenated organic compound, this compound must be collected in a designated waste container for halogenated organic waste.[1][3]

  • Incompatible Materials: Do not mix this waste with other classes of chemicals, particularly strong oxidizing agents, strong acids, or strong bases, to avoid potentially violent reactions.[4]

III. Step-by-Step Disposal Protocol

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name, "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.[3]

  • Collection: Carefully transfer the waste into the designated container, avoiding spills. If the compound is a solid, prevent the generation of dust.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]

IV. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[3]

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Do not allow the chemical to enter drains or waterways.[3]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]

    • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][5][6]

    • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][6]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the table below summarizes hazard classifications for a close isomer, 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine, to inform safe handling.

Hazard ClassificationSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)DangerH301: Toxic if swallowed

Experimental Workflow and Decision Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Handling of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood A->C L Spill Occurs A->L D Generate Waste C->D E Is Waste Container Available and Labeled for Halogenated Organics? D->E D->L F Obtain and Label a Compatible Waste Container E->F No G Transfer Waste to Container E->G Yes F->G H Securely Seal Container G->H G->L I Store in Designated Hazardous Waste Area H->I J Contact EHS for Disposal I->J K End: Waste Disposed J->K M Follow Spill Cleanup Protocol L->M M->I

Caption: Disposal workflow for halogenated pyridines.

References

Personal protective equipment for handling 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for handling 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Primary Hazard: this compound is classified as Acutely Toxic Category 3 if swallowed (H301) .[1] This means that small quantities of the substance can be toxic if ingested. While specific data for other routes of exposure are not fully available, it is prudent to handle this compound with care to avoid skin contact and inhalation of dust.

The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.

PPE CategoryMinimum RequirementSpecifications and Best Practices
Hand Protection Double-gloving with chemically resistant glovesWear two pairs of nitrile gloves. Change the outer glove immediately if contamination is suspected. For extended contact, consider a more robust glove like butyl rubber.
Eye Protection Chemical safety gogglesGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Body Protection Flame-resistant laboratory coatThe lab coat should have long sleeves and be fully buttoned.
Respiratory Protection Use in a certified chemical fume hoodAll handling of the solid compound that may generate dust must be performed in a chemical fume hood to avoid inhalation.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential to minimize exposure risk.

2.1. Designated Work Area:

  • All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood.[2][3]

  • Ensure that a safety shower and eyewash station are readily accessible.

2.2. Weighing and Dispensing:

  • To prevent inhalation of dust, weigh the solid compound within the chemical fume hood.[2][3]

  • Alternatively, use the tare method: pre-weigh a sealed container, add the compound to the container inside the fume hood, seal it, and then re-weigh it outside the hood.[2]

2.3. General Handling:

  • Avoid creating dust.

  • Keep the container tightly closed when not in use.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

Emergency Procedures

3.1. In Case of Ingestion:

  • IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1]

  • Do not induce vomiting.

  • Rinse the mouth with water.

3.2. In Case of Skin Contact:

  • Immediately remove all contaminated clothing.

  • Wash the affected area with plenty of soap and water for at least 15 minutes.

  • Seek medical attention if irritation persists.

3.3. In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

3.4. In Case of Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

3.5. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Storage and Disposal Plan

4.1. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The storage class for this compound is 6.1C: Combustible, acutely toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

4.2. Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • As a halogenated organic compound, it should be disposed of as hazardous waste.[5]

  • Do not dispose of it down the drain.

  • Chemical destruction is a potential disposal method.[5][6]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Appropriate PPE B Prepare Designated Work Area (Fume Hood) A->B C Weigh Compound in Fume Hood (or use tare method) B->C D Perform Experimental Procedure C->D E Decontaminate Glassware & Surfaces D->E F Segregate Halogenated Waste E->F G Dispose of Waste via Authorized Channels F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.